1-Hydroxy-1-cyclopropanecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxycyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXURJDNDYACGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369774 | |
| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17994-25-1 | |
| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Hydroxy-1-cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Hydroxy-1-cyclopropanecarboxylic acid, a molecule of interest in various scientific domains. This document outlines its chemical properties, synthesis protocols, and known biological significance, presenting the information in a structured and accessible format for laboratory and research applications.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its fundamental properties are summarized below, providing essential data for experimental design and chemical handling.
| Property | Value | Source |
| CAS Number | 17994-25-1 | [1][2][3][4] |
| Molecular Formula | C₄H₆O₃ | [2][4] |
| Molecular Weight | 102.09 g/mol | [1][2][4] |
| Melting Point | 108-110 °C | [1][4] |
| Appearance | Solid | [1] |
| IUPAC Name | 1-hydroxycyclopropane-1-carboxylic acid | [2] |
| InChI Key | GQXURJDNDYACGE-UHFFFAOYSA-N | [1][2] |
| SMILES | C1CC1(C(=O)O)O | [2] |
Synthesis Protocols
Multiple synthetic routes for this compound have been documented. Below are detailed experimental protocols for two distinct methods.
2.1. Method 1: Hydrolysis of a Precursor
This method involves the hydrolysis of a precursor compound using lithium hydroxide in a mixed solvent system.
Experimental Protocol:
-
Dissolution: Dissolve 900.0g (7.76 mol, 1.0 eq) of the starting compound (Compound 2) in 9L of a 5:2 mixture of tetrahydrofuran and water.[5]
-
Reagent Addition: Add 1862.4g (77.6 mol, 10 eq) of lithium hydroxide to the solution in batches.[5]
-
Reaction: Heat the reaction mixture to 30°C in an oil bath and maintain for 12 hours.[5]
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to 5-6 using a 2N aqueous hydrochloric acid solution.[5]
-
Extraction: Perform liquid-liquid extraction three times using 5L of ethyl acetate for each extraction.[5]
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the organic phase to yield the final product.[5]
The reported yield for this method is 85.2%, resulting in 673.2g (6.6 mol) of this compound as a white solid.[5]
Caption: Synthesis of this compound via hydrolysis.
2.2. Method 2: From 1-Aminocyclopropyl Formate
This patented method utilizes commercially available 1-aminocyclopropyl formate as the starting material and involves a two-step reaction process. The overall yield is reported to be in the range of 60-70%.[6]
Experimental Protocol:
Step 1: Synthesis of 1-Hydroxycyclopropyl Formate
-
Dissolution: Dissolve 1-aminocyclopropyl formate (Compound 1) in an aqueous solution of sulfuric acid, with a molar ratio of sulfuric acid to Compound 1 of 1.0-1.1:1.[6]
-
Cooling: Cool the solution to 0-5°C in an ice bath.[6]
-
Diazotization: Add a sodium nitrite solution to the reaction mixture. The molar ratio of sodium nitrite to Compound 1 should be 1.0-1.1:1.[6]
-
Reaction: Allow the reaction to proceed for 0.5-1 hour at a temperature of 15-30°C to generate 1-hydroxycyclopropyl formate (Compound 2).[6]
Step 2: Deprotection to 1-Hydroxycyclopropanecarboxylic Acid
-
Ester Hydrolysis: Remove the ester protecting group from the 1-hydroxycyclopropyl formate obtained in Step 1 to yield 1-hydroxycyclopropanecarboxylic acid (Compound 3).[6]
-
Purification: The final product can be obtained with high purity through simple extraction and concentration.[6]
Caption: Two-step synthesis from 1-aminocyclopropyl formate.
Biological Activity and Applications
Cyclopropane derivatives are known for a wide range of biological activities, including enzyme inhibition and use as conformationally restricted amino acid mimics.[7] While specific signaling pathways for this compound are not extensively detailed in the literature, related compounds show significant biological effects. For instance, 2,2-dimethyl-1-hydroxycyclopropanecarboxylic acid acts as a moderate inhibitor of dihydroxy acid dehydratase.[7]
Derivatives of cyclopropanecarboxylic acid are also being explored as potential therapeutics. Some are investigated as inhibitors of O-Acetylserine Sulfhydrylase (OASS), which could serve as adjuvants to enhance the efficacy of antibiotics like colistin against Gram-negative bacteria. Furthermore, certain cyclopropane carboxylic acid derivatives are being developed for the treatment of respiratory diseases and inflammation through the inhibition of leukotriene C4 synthase.[8]
Safety and Handling
Hazard Identification:
This compound is classified as a hazardous substance.[9]
-
GHS Hazard Statements:
Precautionary Measures:
-
Handling: Use in a well-ventilated area.[9] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. A dust mask (type N95 or equivalent) is recommended.[1][9]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[9]
-
Storage:
Store in a well-ventilated place and keep the container tightly closed.[9] It is classified under Storage Class 11 for combustible solids.[1]
| Hazard Classification | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | Warning | Warning |
| Eye Irritation (Category 2) | Warning | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Warning | Warning |
References
- 1. This compound 97 17994-25-1 [sigmaaldrich.com]
- 2. This compound | C4H6O3 | CID 2733160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. 17994-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
A Beginner's Guide to the Synthesis of 1-Hydroxy-1-cyclopropanecarboxylic Acid
This technical guide provides a detailed overview of two accessible methods for the synthesis of 1-hydroxy-1-cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols are presented with clarity to be suitable for researchers and scientists with a foundational understanding of organic synthesis.
Introduction
This compound is a conformationally rigid molecule with applications as a chelating agent and a precursor in the development of novel therapeutics. Its synthesis can be approached through various routes. This document outlines two common and reliable methods for its preparation, starting from commercially available precursors.
Synthetic Pathways
Two primary, beginner-friendly synthetic routes are detailed below:
-
Two-Step Synthesis from 1-Aminocyclopropyl Methyl Formate: This method involves the diazotization of an amino group to a hydroxyl group, followed by the hydrolysis of the ester to the carboxylic acid. This approach offers a good overall yield and utilizes readily available starting materials.[1]
-
Hydrolysis of Methyl 1-Hydroxy-1-cyclopropanecarboxylate: This is a straightforward, single-step reaction that provides a high yield of the desired product. It is an excellent option if the methyl ester precursor is available.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic methods, allowing for easy comparison.
| Parameter | Method 1: Two-Step Synthesis from 1-Aminocyclopropyl Methyl Formate | Method 2: Hydrolysis of Methyl 1-Hydroxy-1-cyclopropanecarboxylate |
| Starting Material | 1-Aminocyclopropyl Methyl Formate | Methyl 1-Hydroxy-1-cyclopropanecarboxylate |
| Overall Yield | 60-70%[1] | 85.2%[2] |
| Reaction Time | Step 1: 0.5-1 hour; Step 2: Not specified | 12 hours[2] |
| Key Reagents | Sodium nitrite, Sulfuric acid | Lithium hydroxide, Hydrochloric acid |
| Reaction Temperature | Step 1: 0-5°C then 15-30°C; Step 2: 30°C[1] | 30°C[2] |
Experimental Protocols
Method 1: Two-Step Synthesis from 1-Aminocyclopropyl Methyl Formate
This synthesis involves two main stages: the conversion of the amino group to a hydroxyl group and the subsequent hydrolysis of the ester.
Step 1: Synthesis of Methyl 1-Hydroxy-1-cyclopropanecarboxylate [1]
-
Dissolve 1-aminocyclopropyl methyl formate in an aqueous solution of sulfuric acid (molar ratio of sulfuric acid to starting material is 1.0-1.1:1).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (molar ratio of sodium nitrite to starting material is 1.0-1.1:1).
-
Allow the reaction to proceed for 0.5-1 hour at 15-30°C.
-
After the reaction is complete, extract the product with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 1-hydroxy-1-cyclopropanecarboxylate.
Step 2: Hydrolysis to this compound [1]
-
The crude methyl 1-hydroxy-1-cyclopropanecarboxylate is then hydrolyzed. While the patent mentions this step, a more detailed hydrolysis protocol is provided in Method 2, which can be adapted here. A typical procedure would involve heating the ester with a base like lithium hydroxide or sodium hydroxide in a solvent mixture like tetrahydrofuran and water.
-
Heat the reaction mixture, for instance at 30°C, for several hours until the reaction is complete (e.g., 12 hours).[2]
-
Cool the reaction to room temperature and acidify with hydrochloric acid to a pH of 5-6.[2]
-
Extract the product three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product as a white solid.[1][2]
Method 2: Hydrolysis of Methyl 1-Hydroxy-1-cyclopropanecarboxylate
This protocol provides a direct and high-yielding conversion of the methyl ester to the carboxylic acid.[2]
-
Dissolve 900.0g (7.76 mol) of methyl 1-hydroxy-1-cyclopropanecarboxylate in 9L of a tetrahydrofuran and water mixture (5:2 v/v).
-
Add 1862.4g (77.6 mol) of lithium hydroxide in batches.
-
Heat the reaction solution to 30°C in an oil bath and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the reaction to 5-6 with a 2N aqueous solution of hydrochloric acid.
-
Extract the aqueous layer three times with 5L of ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the organic phase to obtain this compound (673.2g, 6.6 mol) as a white solid, yielding 85.2%.[2]
Synthesis Workflow
The following diagram illustrates the logical flow of the two synthetic methods.
Caption: Synthetic routes to this compound.
References
Unveiling the Mechanistic Landscape of 1-Hydroxy-1-cyclopropanecarboxylic Acid: An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the mechanism of action of 1-Hydroxy-1-cyclopropanecarboxylic acid. Extensive literature review reveals a notable scarcity of direct research into the specific biological activities of this molecule. Consequently, this document focuses on a potential mechanism of action by drawing parallels with structurally related compounds, particularly in the context of enzyme inhibition. The primary analogue discussed is the inhibition of dihydroxy-acid dehydratase (DHAD) by α-hydroxycarboxylic acid derivatives. This guide provides a detailed examination of this inhibitory mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
This compound is a small organic molecule featuring a cyclopropane ring, a hydroxyl group, and a carboxylic acid moiety. While its synthesis and chemical properties are documented, its specific mechanism of action in biological systems is not well-established in publicly available scientific literature. However, the structural motif of a cyclopropane ring, known for inducing conformational rigidity, combined with an α-hydroxycarboxylic acid functional group, is found in molecules with demonstrated biological activity. Notably, compounds containing cyclopropane sub-structural units are widely applied in drug design, including in the development of enzyme inhibitors.
This guide will explore a potential mechanism of action for this compound by examining the well-characterized inhibition of dihydroxy-acid dehydratase (DHAD) by analogous α-hydroxycarboxylic acid-containing molecules. DHAD is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms, making it a target for herbicides and antimicrobial agents.
A Potential Mechanism of Action: Inhibition of Dihydroxy-acid Dehydratase (DHAD)
Dihydroxy-acid dehydratase (EC 4.2.1.9) is an iron-sulfur cluster-containing enzyme that catalyzes the dehydration of 2,3-dihydroxy-isovalerate to α-keto-isovalerate and 2,3-dihydroxy-3-methylvalerate to α-keto-3-methylvalerate, essential steps in the biosynthesis of valine, leucine, and isoleucine.
The α-hydroxycarboxylic acid moiety is a critical pharmacophore for the inhibition of DHAD. Inhibitors containing this feature can act as substrate mimics, binding to the active site and preventing the catalytic reaction. The mechanism of inhibition involves the coordination of the carboxylate and hydroxyl groups with a magnesium ion (Mg²⁺) and the iron-sulfur cluster within the enzyme's active site, effectively blocking substrate access.
The Role of the Cyclopropane Ring
The cyclopropane ring in a molecule like this compound would serve to hold the α-hydroxycarboxylic acid group in a rigid conformation. This pre-organization can lead to a lower entropic penalty upon binding to the enzyme's active site, potentially enhancing binding affinity and inhibitory potency. A related compound, 2,2-dimethyl-1-hydroxycyclopropanecarboxylic acid, has been shown to be a moderately effective inhibitor of DHAD, and its ring-opened analogue shows no inhibitory activity, highlighting the significance of the cyclopropane ring for potency.
Quantitative Data on DHAD Inhibition by Analogous Compounds
The following table summarizes the inhibitory constants (Kᵢ) and dissociation constants (Kd) for known inhibitors of DHAD that share structural similarities with this compound.
| Inhibitor | Enzyme Source | Kᵢ (μM) | Kd (μM) | Inhibition Type |
| N-isopropyloxalyl hydroxamate (IpOHA) | Staphylococcus aureus DHAD | 7.8 | - | Slow-binding |
| N-isopropyloxalyl hydroxamate (IpOHA) | Campylobacter jejuni DHAD | 32.9 | - | Slow-binding |
| Aspterric acid | Staphylococcus aureus DHAD | 51.6 | - | Competitive |
| Aspterric acid | Campylobacter jejuni DHAD | 35.1 | - | Competitive |
| I-6e (benzoxazinone derivative) | Arabidopsis thaliana DHAD | - | 1 | - |
Data sourced from studies on DHAD inhibitors.[1][2]
Signaling Pathways and Experimental Workflows
The inhibition of DHAD by an α-hydroxycarboxylic acid-containing molecule directly impacts the branched-chain amino acid (BCAA) biosynthesis pathway.
Branched-Chain Amino Acid Biosynthesis Pathway and DHAD Inhibition
The following diagram illustrates the BCAA pathway and the point of inhibition by a DHAD inhibitor.
Caption: Inhibition of Dihydroxy-acid Dehydratase in the BCAA pathway.
Experimental Workflow for DHAD Inhibition Assay
A common method to assess DHAD activity and inhibition is a discontinuous colorimetric assay using 2,4-dinitrophenylhydrazine (DNPH).
Caption: Workflow for a colorimetric DHAD inhibition assay.
Experimental Protocols
Dihydroxy-acid Dehydratase (DHAD) Activity Assay
This protocol is adapted from studies on bacterial DHADs.[1]
Materials:
-
Purified DHAD enzyme
-
Substrate: 2,3-dihydroxy-isovalerate (DHIV)
-
Buffer: 50 mM Tris-HCl, pH 8.5
-
50 mM MgCl₂
-
Activators: Sodium dithionite, 2-mercaptoethanol (2-ME), Ammonium ferrous sulfate ((NH₄)₂Fe(SO₄)₂)
-
Quenching solution: Trichloroacetic acid (TCA)
-
Derivatizing agent: 1.6 mg/mL 2,4-dinitrophenylhydrazine (DNPH) in 2 N HCl
-
Color development: 2.5 N NaOH
-
Spectrophotometer
Procedure:
-
Enzyme Activation: To activate the DHAD enzyme, incubate the purified enzyme solution with 50 mM sodium dithionite, 200 mM 2-mercaptoethanol, and 10 mM Fe²⁺ (from ammonium ferrous sulfate) at 37°C for 1 hour. Subsequently, exchange the buffer to remove excess activators.
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5) and 5 mM MgCl₂.
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., 5 mM DHIV) to the reaction mixture containing the activated enzyme. The final enzyme concentration will depend on the specific activity (e.g., 100-600 nM).
-
Incubation: Incubate the reaction at 37°C.
-
Sampling and Quenching: At various time points, take aliquots of the reaction mixture and stop the reaction by adding 0.1 volumes of TCA. Centrifuge to pellet any precipitate.
-
Derivatization: To the supernatant, add DNPH solution and incubate at 37°C for 15 minutes to allow the formation of a hydrazone derivative with the keto-acid product.
-
Color Development: Add 2.5 N NaOH to the mixture to develop a colored product.
-
Measurement: Measure the absorbance of the solution at 550 nm using a spectrophotometer. The amount of product formed is proportional to the absorbance.
DHAD Inhibition Assay
The inhibition assay follows the same procedure as the activity assay with the addition of the inhibitor.
Procedure:
-
Follow steps 1 and 2 of the DHAD Activity Assay protocol.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture.
-
Pre-incubation (for slow-binding inhibitors): If the inhibitor is suspected to be slow-binding, pre-incubate the enzyme with the inhibitor for a set period (e.g., 30 minutes) before initiating the reaction with the substrate.
-
Proceed with steps 3-8 of the DHAD Activity Assay protocol.
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. The inhibition constant (Kᵢ) can be calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound remains elusive, the structural analogy to known inhibitors of dihydroxy-acid dehydratase provides a compelling hypothesis for its potential biological activity. The α-hydroxycarboxylic acid moiety is a key pharmacophore for DHAD inhibition, and the conformational rigidity imparted by the cyclopropane ring could enhance its inhibitory potency.
Future research should focus on empirically testing this hypothesis. Screening this compound against a panel of enzymes, with a particular focus on those involved in amino acid metabolism like DHAD, would be a critical first step. Should inhibitory activity be confirmed, detailed kinetic studies and structural biology approaches, such as X-ray crystallography of the enzyme-inhibitor complex, would be necessary to elucidate the precise molecular interactions and confirm the mechanism of action. Such studies would not only shed light on the biological role of this specific molecule but could also inform the design of novel enzyme inhibitors for therapeutic or agricultural applications.
References
An In-depth Technical Guide to 1-Hydroxy-1-cyclopropanecarboxylic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Hydroxy-1-cyclopropanecarboxylic acid, its derivatives, and analogues, focusing on their synthesis, pharmacological activities, and potential as therapeutic agents. This document details experimental protocols and presents quantitative data to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
This compound and its analogues are a class of compounds characterized by a unique strained cyclopropane ring functionalized with both a hydroxyl and a carboxylic acid group at the same carbon atom. This structural motif imparts conformational rigidity and unique electronic properties, making it an attractive scaffold in drug design.[1] These compounds have garnered significant interest as intermediates in the synthesis of various biologically active molecules and as pharmacophores in their own right.[2] Their applications span from enzyme inhibitors to modulators of cell signaling pathways, demonstrating their versatility in medicinal chemistry.
Synthesis of this compound and Derivatives
Several synthetic routes to this compound and its derivatives have been established, offering scalability and access to a variety of analogues.
Synthesis from Methyl 1-Hydroxy-1-cyclopropane Carboxylate
A common laboratory-scale synthesis involves the hydrolysis of methyl 1-hydroxy-1-cyclopropane carboxylate.
Experimental Protocol:
-
Dissolution: Dissolve methyl 1-hydroxy-1-cyclopropane carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) to the solution and heat to 30°C for 12 hours.
-
Neutralization: After cooling to room temperature, adjust the pH of the reaction mixture to 5-6 with 2N hydrochloric acid (HCl).
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.
Synthesis from 1-Aminocyclopropyl Methyl Formate
An alternative synthesis, suitable for larger-scale production, utilizes the readily available 1-aminocyclopropyl methyl formate.[3] This two-step process offers a total yield of 60-70%.[3]
Experimental Protocol:
Step 1: Formation of 1-Hydroxycyclopropyl Methyl Formate
-
Dissolve 1-aminocyclopropyl methyl formate in an aqueous solution of sulfuric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite dropwise to the reaction mixture.
-
Allow the reaction to proceed for 0.5-1 hour at 15-30°C.
Step 2: Hydrolysis to this compound
-
Prepare a refluxing aqueous solution of sulfuric acid.
-
Add the reaction solution from Step 1 dropwise to the refluxing acid.
-
After the addition is complete, stop heating and allow the reaction to cool.
-
Extract the product with ethyl acetate, combine the organic phases, dry, and concentrate.
Synthesis Workflow of this compound
Caption: Two common synthetic routes to this compound.
Pharmacological Activities and Applications
Derivatives of this compound have shown promise in various therapeutic areas, including oncology and neurology.
Antiproliferative Activity
Analogues of 1-cyclopropanecarboxylic acid, such as 1-phenylcyclopropane carboxamides, have demonstrated significant antiproliferative effects. These compounds have been shown to inhibit the proliferation of human myeloid leukemia (U937) cell lines.[4]
Experimental Protocol: MTT Cell Proliferation Assay
A common method to assess antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Experimental Workflow for Antiproliferative Activity Screening
Caption: A typical workflow for evaluating the antiproliferative activity of test compounds.
Histamine H3 Receptor Modulation
Certain heterocyclic derivatives of cyclopropanecarboxylic acid have been identified as ligands for the histamine H3 receptor. The H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[6] Antagonists and inverse agonists of the H3 receptor are of interest for the treatment of neurological and psychiatric disorders.
Signaling Pathway of the Histamine H3 Receptor
Activation of the H3 receptor, which is coupled to a Gαi/o protein, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and the transcription factor CREB.[7] H3 receptor stimulation can also activate the MAPK and PI3K/AKT signaling pathways.[7]
Histamine H3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the histamine H3 receptor.
Experimental Protocol: Radioligand Binding Assay for H3 Receptor
The binding affinity of compounds to the H3 receptor can be determined using a competitive radioligand binding assay.[7][8]
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human histamine H3 receptor.[7]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled H3 receptor ligand (e.g., [3H]N-α-methylhistamine), and serial dilutions of the test compound in an appropriate assay buffer.[7][8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Quantitative Data and Structure-Activity Relationships (SAR)
While a comprehensive quantitative structure-activity relationship (QSAR) study for a broad range of this compound derivatives is not yet available in the public domain, preliminary data from various studies can be compiled to guide future drug design. The following table summarizes representative biological activity data for some cyclopropane-containing compounds. It is important to note that these compounds are structurally diverse and direct comparison of their activities should be made with caution.
| Compound Class | Target/Assay | Activity (IC50/Ki) | Reference |
| 1-Phenylcyclopropane Carboxamide Derivatives | Antiproliferative (U937 cells) | Qualitative: "distinct effective inhibition" | [4] |
| 5-Methylthioperamide (imidazole-containing cyclopropane analogue) | Histamine H3 Receptor Binding ([3H]NAMHA) | High affinity (specific values not provided in abstract) | [8] |
| Triclosan-derived cyclopropane analogue | Mycobacterium tuberculosis InhA | 90 nM | [9] |
| Rosmarinic acid with HP-γ-CD | Antioxidant (DPPH assay) | Improved IC50 (specific values not provided in abstract) | [10] |
Structure-Activity Relationship Insights:
-
Aromatic Substitution: For 1-phenylcyclopropane carboxamide derivatives, the nature and position of substituents on the phenyl ring are expected to significantly influence antiproliferative activity.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as imidazole, is crucial for targeting the histamine H3 receptor.[8]
-
Ester and Amide Derivatives: Conversion of the carboxylic acid to various esters and amides allows for the modulation of physicochemical properties such as lipophilicity and cell permeability, which can impact biological activity.
Conclusion
This compound and its derivatives represent a valuable and versatile scaffold in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse pharmacological activities, makes them attractive candidates for further investigation in drug discovery programs. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and potential therapeutic applications. Future research focused on systematic SAR studies and the exploration of novel analogues will undoubtedly unlock the full potential of this unique chemical class.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of 1-Hydroxy-1-cyclopropanecarboxylic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 1-Hydroxy-1-cyclopropanecarboxylic Acid
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, complete with detailed experimental protocols and data visualization to facilitate understanding and application in a research context.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables present the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.1 - 1.3 | m | 4H | Cyclopropyl CH₂ |
| 11.0 - 12.0 | br s | 2H | COOH and OH |
Data sourced from publicly available spectra. The exact chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~15 | Cyclopropyl CH₂ |
| ~60 | Quaternary Cyclopropyl C |
| ~175 | Carboxylic Acid C=O |
Note: Specific peak values for ¹³C NMR were not explicitly found in the search results and are estimated based on typical chemical shifts for similar functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid and alcohol) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1200 | Strong | C-O stretch |
| 800-1000 | Medium | Cyclopropyl ring vibrations |
Data interpretation based on typical IR absorption frequencies for the functional groups present.[3][4][5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of this compound is 102.09 g/mol .[6][7][8]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 102 | [M]⁺ (Molecular ion) |
| 85 | [M-OH]⁺ |
| 57 | [M-COOH]⁺ |
| 43 | [C₃H₃O]⁺ |
Note: The fragmentation pattern is predicted based on the structure of the molecule, as specific mass spectral data was not available in the search results.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[2]
-
The solution is transferred to an NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is then recorded.[9]
Thin Solid Film Method:
-
The solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[10]
-
A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[10]
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[10]
-
The plate is then placed in the IR spectrometer for analysis.[10]
Nujol Mull Method:
-
A small amount of the solid sample is ground with a few drops of Nujol (a mineral oil) to create a fine paste.
-
The resulting mull is spread between two salt plates.
-
The spectrum is then recorded. The peaks from the Nujol itself must be subtracted from the final spectrum.[11]
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS):
-
For volatile compounds, the sample is introduced into a gas chromatograph, which separates the components of the sample.
-
The separated components then enter the mass spectrometer.
-
For non-volatile compounds like carboxylic acids, a derivatization step (e.g., silylation) is often required to increase volatility.[12][13]
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
The sample is dissolved in a suitable solvent and injected into a liquid chromatograph.
-
After separation by the LC column, the eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).[14]
-
The mass spectrometer then analyzes the ions produced.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound(17994-25-1) 1H NMR [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound(17994-25-1)IR [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound | C4H6O3 | CID 2733160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 17994-25-1 [sigmaaldrich.com]
- 8. 1-羟基-1-环丙烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. amherst.edu [amherst.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. webassign.net [webassign.net]
- 12. benchchem.com [benchchem.com]
- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
A Technical Review of 1-Hydroxy-1-cyclopropanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its distinct conformational rigidity and electronic properties. Its incorporation into molecular scaffolds can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. 1-Hydroxy-1-cyclopropanecarboxylic acid, a simple yet elegant molecule featuring this motif, represents a valuable building block and a potential pharmacophore in its own right. This technical guide provides a comprehensive overview of the synthesis, potential medicinal chemistry applications, and relevant experimental methodologies associated with this compound. While direct quantitative biological data for this specific molecule is limited in publicly available literature, this review extrapolates its potential based on the well-documented activities of structurally related cyclopropane derivatives.
Chemical and Physical Properties
This compound is a white solid with the following key properties:
| Property | Value |
| Molecular Formula | C₄H₆O₃ |
| Molecular Weight | 102.09 g/mol |
| CAS Number | 17994-25-1 |
| Melting Point | 108-110 °C |
| Appearance | White solid |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported, offering scalability and good yields.
Method 1: Hydrolysis of an Ester Precursor
This method involves the hydrolysis of a cyclopropane ester derivative using a strong base.
Caption: Synthetic workflow for this compound via ester hydrolysis.
Method 2: From 1-Aminocyclopropyl Formate
This two-step synthesis starts from a readily available amino acid derivative.[1]
Caption: Two-step synthesis of this compound from an amino precursor.
Medicinal Chemistry Applications: An Outlook
The rigid nature of the cyclopropane ring in this compound makes it an intriguing scaffold for enzyme inhibition. The spatial arrangement of the hydroxyl and carboxylic acid groups can facilitate specific interactions with enzyme active sites.
Potential as a Metalloenzyme Inhibitor
Many enzymes, particularly metalloenzymes, utilize a metal ion (often zinc) in their active site for catalysis. The hydroxyl and carboxylate groups of this compound are well-positioned to act as a bidentate chelating moiety for such metal ions, potentially leading to potent enzyme inhibition. This is a recognized strategy in the design of inhibitors for enzymes like matrix metalloproteinases (MMPs).
Caption: Hypothesized metal-chelating inhibition mechanism.
Potential Anti-inflammatory Activity
Derivatives of cyclopropane carboxylic acids have demonstrated anti-inflammatory properties. This activity is often linked to the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The rigid cyclopropane scaffold can orient pharmacophoric groups in a conformation favorable for binding to the active sites of these enzymes.
References
An In-depth Technical Guide to 1-Hydroxy-1-cyclopropanecarboxylic Acid: Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-1-cyclopropanecarboxylic acid is a fascinating molecule that has transitioned from a synthetic curiosity to a valuable building block in modern medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic approaches, and its contemporary significance as a key intermediate in the development of potent enzyme inhibitors. A detailed exploration of its role in the synthesis of leukotriene C4 synthase inhibitors is presented, including the relevant biological pathways, experimental protocols, and quantitative data.
Discovery and History
The precise first synthesis of this compound is not definitively documented in a singular seminal publication. However, a key early milestone in its history is a German patent filed in 1971 (DE2128327C3).[1] This patent described a novel and efficient process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids and notably claimed that many of its substituted derivatives were new chemical entities at the time.[1] The patent also made reference to earlier, less practical multi-stage synthetic routes, citing the work of Ingold from 1922, which suggests that the broader field of cyclopropane carboxylic acid chemistry was established, but the specific 1-hydroxy derivative was not readily accessible.[1]
The 1971 patent, therefore, represents a significant advancement in the accessibility of this compound, paving the way for its use in further research and development. In the ensuing decades, its utility as a versatile synthetic intermediate became increasingly apparent, particularly in the pharmaceutical industry.
Physicochemical and Spectral Data
This compound is a white crystalline solid with the following properties:
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | PubChem[2] |
| Molecular Weight | 102.09 g/mol | PubChem[2] |
| CAS Number | 17994-25-1 | Sigma-Aldrich[3] |
| Melting Point | 108-110 °C | ChemicalBook |
| pKa | 3.94 ± 0.20 (Predicted) | ChemicalBook |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich[3] |
Spectral Data:
-
¹H NMR: Spectra are available and consistent with the assigned structure.[2]
-
¹³C NMR: Spectra are available and confirm the presence of the four distinct carbon atoms.[2]
-
IR: Infrared spectroscopy data is available, showing characteristic peaks for the hydroxyl and carboxylic acid functional groups.[4]
Synthesis of this compound
Several synthetic routes to this compound have been developed. Below are detailed protocols for two common methods.
Method 1: From 1-Aminocyclopropyl Methyl Formate
This modern approach provides good yields and utilizes readily available starting materials.[5]
Experimental Protocol:
-
Step 1: Synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate.
-
Dissolve 1-aminocyclopropyl methyl formate in an aqueous solution of sulfuric acid (molar ratio of acid to starting material is 1.0-1.1:1).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (molar ratio of nitrite to starting material is 1.0-1.1:1).
-
Allow the reaction to stir at 15-30 °C for 0.5-1 hour.
-
Extract the product, methyl 1-hydroxycyclopropane-1-carboxylate, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the methyl 1-hydroxycyclopropane-1-carboxylate from Step 1 in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (in excess, e.g., 10 equivalents).
-
Heat the reaction mixture to 30 °C and stir for 12 hours.
-
Cool the reaction to room temperature and acidify with aqueous hydrochloric acid to a pH of 5-6.
-
Extract the final product, this compound, with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the white solid product.[6]
-
Method 2: From 1,2-Bis(trimethylsilyloxy)cyclobut-1-ene (from DE2128327C3)
This method, described in the 1971 patent, involves the halogenation and subsequent rearrangement of a cyclobutene derivative.[1]
Experimental Protocol:
-
Halogenation and Rearrangement:
-
Dissolve 1,2-bis(trimethylsilyloxy)cyclobut-1-ene in an inert solvent such as methylene chloride or pentane.
-
Cool the solution to a low temperature (e.g., -30 to -50 °C).
-
Add a solution of bromine or chlorine in the same solvent dropwise with stirring.
-
After the addition is complete, stir the reaction mixture into an ice-cold aqueous solution of sodium hydroxide (e.g., 5-10%).
-
-
Work-up and Isolation:
-
Stir the biphasic mixture for several hours at room temperature.
-
Separate the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., ether) to remove any neutral byproducts.
-
Acidify the aqueous phase with a dilute mineral acid (e.g., hydrochloric acid).
-
Extract the product, this compound, with ether.
-
Dry the combined ether extracts over a suitable drying agent, filter, and evaporate the solvent to yield the crystalline product.
-
The product can be further purified by recrystallization from a solvent such as xylene.
-
Application in Drug Development: Inhibition of Leukotriene C4 Synthase
This compound and its derivatives have emerged as crucial components in the design of inhibitors for enzymes involved in inflammatory pathways. A prominent example is their use in the development of inhibitors for leukotriene C4 synthase (LTC4S) , a key enzyme in the biosynthesis of cysteinyl leukotrienes.
The Leukotriene Biosynthesis Pathway
Leukotrienes are potent inflammatory mediators derived from the metabolism of arachidonic acid.[2][7] The biosynthesis of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) is a critical pathway implicated in the pathophysiology of asthma and other inflammatory diseases.[8][9]
The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by LTC4S inhibitors.
Caption: The leukotriene biosynthesis pathway, highlighting the role of LTC4S and its inhibition.
Mechanism of Action of LTC4S Inhibitors
LTC4S catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione to produce LTC4.[10][11] Inhibitors of LTC4S, often incorporating a cyclopropanecarboxylic acid moiety, are designed to bind to the active site of the enzyme, preventing the binding of its natural substrates and thereby blocking the production of LTC4 and the subsequent downstream cysteinyl leukotrienes.[1] This leads to a reduction in the pro-inflammatory signals that contribute to the symptoms of asthma and other inflammatory conditions.
A notable example is the experimental drug AZD9898 , which features a cyclopropanecarboxylic acid group and is a potent and selective inhibitor of LTC4S.[4][12]
Quantitative Data for LTC4S Inhibition
The inhibitory potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
| Compound | Target | IC₅₀ | Cell-based Potency (IC₅₀, free) | Source |
| AZD9898 | Leukotriene C4 Synthase | 0.28 nM | 6.2 nM (in PBMCs) | Journal of Medicinal Chemistry, 2019[4][12] |
| GJG057 | Leukotriene C4 Synthase | 44 nM (in human whole blood) | N/A | Journal of Medicinal Chemistry, 2025[13] |
Experimental Protocols for LTC4S Inhibition Assays
The determination of LTC4S inhibitory activity can be performed using various in vitro and cell-based assays.
4.4.1. Recombinant Enzyme Assay
This assay directly measures the inhibition of the purified LTC4S enzyme.
Experimental Protocol:
-
Enzyme Preparation: Recombinant human LTC4S is expressed in a suitable system (e.g., E. coli or insect cells) and purified.
-
Assay Conditions:
-
The purified enzyme is incubated in a suitable buffer (e.g., Tris-HCl) with glutathione.
-
The test inhibitor, dissolved in a solvent like DMSO, is added at various concentrations.
-
The reaction is initiated by the addition of the substrate, leukotriene A4.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 25 °C).
-
-
Detection: The formation of LTC4 is quantified. This can be done using:
-
HPLC: The reaction mixture is quenched, and the amount of LTC4 is determined by reverse-phase high-performance liquid chromatography.
-
Immunoassay: An enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) specific for LTC4 can be used for quantification.[14]
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of LTC4 formation (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
4.4.2. Cell-Based Assay (e.g., in Peripheral Blood Mononuclear Cells - PBMCs)
This assay measures the inhibition of LTC4 production in a more physiologically relevant cellular context.
Experimental Protocol:
-
Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Stimulation:
-
The isolated cells are incubated with the test inhibitor at various concentrations.
-
The cells are then stimulated to produce leukotrienes. A common stimulant is a calcium ionophore such as A23187.[15]
-
-
LTC4 Quantification:
-
After a set incubation time, the reaction is stopped, and the cells are pelleted by centrifugation.
-
The concentration of LTC4 in the supernatant is measured using a sensitive method like ELISA or LC-MS/MS.
-
-
Data Analysis: The IC₅₀ value is determined as described for the enzyme assay, representing the concentration of the inhibitor required to reduce LTC4 production by 50% in the cellular environment.
Conclusion
This compound has a rich history that has evolved from a compound accessible through challenging syntheses to a readily available and highly valuable building block in medicinal chemistry. Its unique structural and electronic properties make it an attractive component in the design of targeted therapies. The successful incorporation of this moiety into potent inhibitors of leukotriene C4 synthase exemplifies its importance in the development of new treatments for inflammatory diseases such as asthma. The detailed understanding of its synthesis, properties, and biological applications presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]
- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonic acid metabolites: mediators of inflammation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 10. portlandpress.com [portlandpress.com]
- 11. biosciencepharma.com [biosciencepharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Hydroxy-1-cyclopropanecarboxylic Acid
Introduction
1-Hydroxy-1-cyclopropanecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its rigid cyclopropane scaffold and bifunctional nature make it an attractive component for introducing conformational constraints and specific functionalities. This document provides detailed protocols for two distinct methods for the synthesis of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Data Summary
The following table summarizes the quantitative data for the two presented synthetic protocols, allowing for a direct comparison of their efficiency.
| Parameter | Protocol 1: Hydrolysis of Methyl Ester | Protocol 2: Diazotization of Amino Ester |
| Starting Material | Methyl 1-hydroxy-1-cyclopropanecarboxylate | 1-Aminocyclopropyl methyl formate |
| Key Reagents | Lithium hydroxide, Hydrochloric acid | Sodium nitrite, Sulfuric acid |
| Solvent(s) | Tetrahydrofuran, Water | Water |
| Reaction Time | 12 hours | 0.5 - 1 hour |
| Reaction Temperature | 30°C | 0 - 30°C |
| Overall Yield | 85.2%[1] | 60-70%[2] |
| Purity | High (Solid product) | High-purity target product[2] |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of Methyl 1-hydroxy-1-cyclopropanecarboxylate[1]
This protocol details the saponification of the methyl ester of this compound to yield the desired product.
Materials:
-
Methyl 1-hydroxy-1-cyclopropanecarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2N aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve Methyl 1-hydroxy-1-cyclopropanecarboxylate (1.0 eq) in a 5:2 mixture of tetrahydrofuran and water.
-
Reagent Addition: To the stirred solution, add lithium hydroxide (10.0 eq) in portions.
-
Reaction Conditions: Heat the reaction mixture to 30°C using an oil bath and maintain stirring for 12 hours.
-
Work-up - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 5-6 by the slow addition of 2N aqueous hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the target compound as a white solid.
Protocol 2: Synthesis from 1-Aminocyclopropyl Methyl Formate via Diazotization[2]
This method involves the diazotization of an amino ester precursor followed by hydrolysis to obtain this compound. This approach offers a route from readily available amino acid derivatives.[2]
Materials:
-
1-Aminocyclopropyl methyl formate
-
Sulfuric acid (H₂SO₄), 98%
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Ice bath
Procedure:
-
Preparation of Sulfuric Acid Solution: Prepare an aqueous solution of sulfuric acid. For example, dissolve 1-Aminocyclopropyl methyl formate (1.0 eq) in a prepared aqueous sulfuric acid solution (with a molar equivalent of 1.0 eq of H₂SO₄).[2]
-
Reaction Setup: Cool the solution to 0-5°C in an ice bath.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture while maintaining the temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour.[2]
-
Hydrolysis (Deprotection): The resulting 1-hydroxycyclopropyl formate is then hydrolyzed to yield this compound. The specific conditions for this deprotection step involve removing the ester protecting group to obtain the final product.[2]
-
Purification: The final product can be obtained with high purity through simple extraction and concentration.[2]
Visualizations
Below are diagrams illustrating the logical workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Workflow for the synthesis of this compound via diazotization.
References
Application Notes and Protocols: 1-Hydroxy-1-cyclopropanecarboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Hydroxy-1-cyclopropanecarboxylic acid, a valuable building block in modern organic synthesis. The unique strained cyclopropane ring coupled with hydroxyl and carboxylic acid functionalities makes it an attractive precursor for the synthesis of complex molecular architectures, particularly those relevant to medicinal chemistry and drug development.
Introduction
This compound (CAS: 17994-25-1) is a versatile organic compound featuring a highly strained three-membered ring.[1] This inherent ring strain can be harnessed for various chemical transformations, including ring-opening and rearrangement reactions, providing access to a diverse range of molecular scaffolds. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows for orthogonal derivatization, further expanding its synthetic utility.[1]
The cyclopropane motif is a prevalent feature in numerous biologically active compounds and approved drugs. Its incorporation into molecular design can lead to improved metabolic stability, enhanced binding affinity to biological targets, and novel three-dimensional structures that can effectively explore chemical space.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester. The methyl ester can be prepared from commercially available 1-aminocyclopropyl methyl formate.
Table 1: Synthesis of this compound
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 1-aminocyclopropanecarboxylate | Sulfuric acid, Sodium nitrite | Water | 0-5 then reflux | 1 | ~75 (ester) | [2] |
| 2 | Methyl 1-hydroxycyclopropanecarboxylate | Lithium hydroxide | Tetrahydrofuran/Water | 30 | 12 | 85.2 | [3] |
Step 1: Synthesis of Methyl 1-hydroxycyclopropanecarboxylate [2]
-
Dissolve Methyl 1-aminocyclopropylcarboxylate (1.0 eq) in an aqueous solution of sulfuric acid (1.0 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Add the reaction mixture dropwise to a refluxing aqueous solution of sulfuric acid (1.0 eq).
-
After the addition is complete, cool the reaction to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1-hydroxycyclopropanecarboxylate as a colorless oil.
Step 2: Hydrolysis to this compound [3]
-
Dissolve Methyl 1-hydroxycyclopropanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran and water (5:2).
-
Add lithium hydroxide (10.0 eq) in portions.
-
Heat the reaction mixture to 30 °C and stir for 12 hours.
-
Cool the reaction to room temperature and adjust the pH to 5-6 with 2N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a white solid.
Application in Spirocycle Synthesis
This compound is an excellent precursor for the synthesis of spirocyclic compounds, which are highly sought after in drug discovery due to their rigid, three-dimensional structures.[4] A key application is its use in the synthesis of spiro-oxetanes and spiro-lactones through intramolecular cyclization reactions.
A plausible and valuable application of this compound is its conversion into a spiro-oxetanone. This transformation can be envisioned to proceed via an initial esterification followed by an intramolecular cyclization.
Table 2: Proposed Synthesis of a Spiro-Oxetanone Derivative
| Step | Starting Material | Reagents | Solvent | Product | Proposed Yield (%) |
| 1 | This compound | Benzyl bromide, K2CO3 | DMF | Benzyl 1-hydroxycyclopropanecarboxylate | 90-95 |
| 2 | Benzyl 1-hydroxycyclopropanecarboxylate | NaH | THF | Spiro[cyclopropane-1,2'-oxetan]-4'-one | 75-85 |
Step 1: Benzylation of this compound
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford Benzyl 1-hydroxycyclopropanecarboxylate.
Step 2: Intramolecular Cyclization to Spiro-Oxetanone
-
To a solution of Benzyl 1-hydroxycyclopropanecarboxylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the spiro-oxetanone.
Other Potential Applications
The unique structure of this compound opens avenues for various other synthetic transformations:
-
Decarboxylation: While challenging, decarboxylation could potentially lead to the formation of cyclopropanone, a highly reactive and useful synthetic intermediate.[5]
-
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under acidic, basic, or metal-catalyzed conditions to generate linear compounds with diverse functionalities.[1]
-
Derivatization of Hydroxyl and Carboxyl Groups: The two functional groups can be independently or simultaneously modified to create a library of derivatives for screening in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its ability to serve as a precursor for complex spirocyclic systems and other unique molecular architectures makes it a compelling starting material for the development of new therapeutic agents and other functional organic molecules. The protocols and potential applications outlined in these notes are intended to provide a foundation for further exploration and innovation in the use of this fascinating molecule.
References
- 1. a2bchem.com [a2bchem.com]
- 2. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 1-Hydroxy-1-cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 1-Hydroxy-1-cyclopropanecarboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. The protocols outlined below cover its synthesis and subsequent transformations, highlighting its utility in the preparation of key intermediates for drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective route involves the hydrolysis of a cyclopropane nitrile precursor.
Experimental Protocol: Synthesis via Hydrolysis
This protocol is adapted from a procedure described by Organic Syntheses.[1]
Materials:
-
γ-chlorobutyronitrile
-
Sodium hydroxide (powdered)
-
Concentrated sulfuric acid
-
Ether
-
Drierite (or other suitable drying agent)
-
2-L three-necked round-bottomed flask
-
Condensers
-
Steam bath
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with two condensers, combine 150 g (3.75 moles) of powdered sodium hydroxide and 103.5 g (1 mole) of γ-chlorobutyronitrile.
-
Mix the contents thoroughly by shaking and then heat the mixture on a steam bath. A vigorous reaction will commence.
-
After 1 hour of heating, the hydrolysis of the resulting cyclopropyl cyanide is completed by the gradual addition of 500 mL of water in small portions over approximately 2 hours.
-
Continue heating for an additional 1.5 hours with occasional stirring until the oily layer disappears.
-
Cool the reaction mixture in an ice bath and acidify with a mixture of 200 g of concentrated sulfuric acid and 300 g of cracked ice.
-
Separate the resulting thick layer of crude this compound.
-
Extract the aqueous solution once with 1 L of ether.
-
Combine the ether extract with the crude acid, dry over 50 g of Drierite, and remove the solvent using a modified Claisen flask on a steam bath.
-
The final product is purified by distillation under reduced pressure.
Data Presentation:
| Parameter | Value | Reference |
| Yield | 63.5–68 g (74–79%) | [1] |
| Boiling Point | 94–95°C at 26 mm Hg | [1] |
Experimental Workflow:
Reactions of this compound
This compound serves as a versatile starting material for various chemical transformations, including esterification and amide coupling. These reactions are crucial for introducing the cyclopropane moiety into more complex molecules.
Esterification
The Fischer esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2]
This protocol describes the synthesis of the methyl ester of this compound.[3][4]
Materials:
-
Methyl 1-aminocyclopropanecarboxylate
-
Concentrated sulfuric acid (98%)
-
Sodium nitrite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Reaction flask
-
Ice bath
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
Dissolve Methyl 1-aminocyclopropanecarboxylate (e.g., 1200.0g, 10.4mol) in an aqueous solution of sulfuric acid (1.0 molar equivalent) in a reaction flask.[3]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 molar equivalents).[3]
-
Stir the reaction mixture at room temperature for 1 hour.
-
In a separate flask, prepare a refluxing aqueous solution of sulfuric acid (1.0 molar equivalent).
-
Add the reaction mixture dropwise to the refluxing sulfuric acid solution.[3]
-
After the addition is complete, stop heating and allow the mixture to cool to room temperature.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.
Data Presentation:
| Parameter | Value | Reference |
| Yield | 75.5% | [3] |
| Appearance | Colorless oily liquid | [3][4] |
Amide Coupling
Amide bond formation is a fundamental reaction in medicinal chemistry. Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate the reaction between a carboxylic acid and an amine.[5][6]
This is a general protocol that can be adapted for the coupling of this compound with various amines.
Materials:
-
This compound
-
Amine of choice (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or dichloromethane in a round-bottomed flask.
-
Add EDC (1.0 eq), HOBt (catalytic amount), and DIPEA (to neutralize any acid salts).[5]
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation (Hypothetical for N-benzyl-1-hydroxycyclopropanecarboxamide):
| Parameter | Expected Value |
| Yield | 60-80% |
| Physical State | Solid |
| Purification | Column Chromatography |
Logical Relationship of Amide Coupling:
Application in Drug Development: Inhibition of Leukotriene C4 Synthase
Cyclopropane-containing molecules have gained significant attention in drug design due to their unique conformational properties.[1] Derivatives of this compound are being investigated as potent inhibitors of leukotriene C4 (LTC4) synthase, an enzyme involved in the inflammatory cascade, particularly in asthma.[7]
Signaling Pathway: Leukotriene Biosynthesis and Inflammation
Leukotrienes are inflammatory mediators derived from arachidonic acid.[7][8] The synthesis of cysteinyl leukotrienes (LTC4, LTD4, LTE4) is initiated by the enzyme 5-lipoxygenase (5-LO) and culminates in the conjugation of leukotriene A4 (LTA4) with glutathione, a reaction catalyzed by LTC4 synthase.[9][10][11] These leukotrienes then act on their respective receptors, leading to inflammatory responses such as bronchoconstriction and increased vascular permeability.[7][8]
The development of inhibitors targeting LTC4 synthase represents a promising therapeutic strategy for inflammatory diseases like asthma. The rigid cyclopropane scaffold, derived from this compound, plays a crucial role in the design of these specific and potent enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 synthesis - chemicalbook [chemicalbook.com]
- 4. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Roles of cysteinyl leukotrienes and their receptors in immune cell-related functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosciencepharma.com [biosciencepharma.com]
- 7. Leukotriene c4 synthase: upcoming drug target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotrienes and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 1-Hydroxy-1-cyclopropanecarboxylic Acid for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hydroxy-1-cyclopropanecarboxylic acid is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and reduce off-target effects of drug candidates.[1] The presence of two functional groups—a tertiary hydroxyl and a carboxylic acid—allows for versatile chemical modifications to generate diverse libraries of compounds. This application note provides a detailed protocol for the derivatization of this compound via amide coupling and a subsequent protocol for screening these derivatives in a common biological assay.
Principle of Derivatization
The most common strategy for derivatizing carboxylic acids for biological screening is the formation of amide bonds. This approach is highly robust and allows for the introduction of a wide array of chemical functionalities by coupling the parent acid with various primary or secondary amines. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitate efficient amide bond formation under mild conditions, making this method ideal for generating libraries of 1-hydroxy-1-cyclopropanecarboxamides.[1][2] These derivatives can then be evaluated for a range of biological activities, including antimicrobial, antiviral, or anticancer effects.[1][3][4]
Experimental Workflow
The overall process for generating and testing a library of derivatives is outlined below. It begins with the parallel synthesis of amide derivatives, followed by purification and characterization, and concludes with high-throughput biological screening to identify lead compounds.
Caption: General workflow for synthesis and screening.
Protocols
Protocol 1: Synthesis of 1-Hydroxy-1-cyclopropanecarboxamide Derivatives
This protocol describes a general method for synthesizing a library of amide derivatives from this compound using a 96-well plate format for parallel synthesis.
Materials:
-
This compound (CAS 17994-25-1)
-
Library of diverse primary and secondary amines
-
HATU (CAS 148893-10-1)
-
N,N-Diisopropylethylamine (DIPEA) (CAS 7087-68-5)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Orbital shaker
-
Centrifugal evaporator
-
Reverse-phase HPLC for purification
-
LC-MS for analysis
Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.
-
Prepare 0.22 M stock solutions of each amine from your library in anhydrous DMF in a separate 96-well plate.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (20 µmol) of the HATU stock solution to each well.
-
Add 100 µL (60 µmol) of the DIPEA stock solution to each well. Let the mixture stand for 5 minutes for pre-activation.
-
Transfer 100 µL (22 µmol, 1.1 equivalents) of each unique amine stock solution from the amine plate to the corresponding well of the reaction block.
-
-
Reaction and Workup:
-
Seal the reaction block with a cap mat and place it on an orbital shaker at room temperature.
-
Allow the reaction to proceed for 12-18 hours.
-
After the reaction is complete, remove the solvent by placing the block in a centrifugal evaporator.
-
Re-dissolve the residue in each well in 500 µL of DMSO for direct use in assays or in a suitable solvent for purification.
-
-
Purification and Analysis:
-
Purify the crude product from each well using an automated parallel reverse-phase HPLC system.
-
Confirm the identity and purity of the final compounds using LC-MS analysis.
-
Protocol 2: In Vitro Antiproliferative Assay (WST-1)
This protocol provides a method to screen the synthesized library for cytotoxic or antiproliferative effects against a cancer cell line (e.g., U937, a human leukemia cell line[1]).
Materials:
-
Synthesized library of 1-hydroxy-1-cyclopropanecarboxamides dissolved in DMSO.
-
U937 cells (or other cancer cell line of interest).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
96-well flat-bottom cell culture plates.
-
WST-1 cell proliferation reagent.
-
Microplate reader (450 nm absorbance).
-
Doxorubicin or Staurosporine (positive control).
-
0.1% DMSO in media (vehicle control).
Methodology:
-
Cell Seeding:
-
Culture U937 cells to ~80% confluency.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 90 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized derivatives, positive control, and vehicle control. A typical starting screening concentration is 10 µM.
-
Add 10 µL of the compound dilutions to the corresponding wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (set to 100% viability).
-
For active compounds, perform a dose-response experiment to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell proliferation).
-
Hypothetical Mechanism of Action
Derivatives of this compound may exert antiproliferative effects through various mechanisms. A plausible pathway is the induction of apoptosis (programmed cell death) by inhibiting a key survival protein or activating a pro-apoptotic pathway.
Caption: Hypothetical inhibition of an anti-apoptotic protein.
Data Presentation
The following table presents illustrative data for a hypothetical library of 1-hydroxy-1-cyclopropanecarboxamide derivatives screened against the U937 cancer cell line. This data is for example purposes only and is intended to demonstrate how results can be structured to compare the structure-activity relationship (SAR) of different derivatives.
| Derivative ID | Amine Moiety (R-group) | Structure of R-group | Molecular Weight ( g/mol ) | Hypothetical IC₅₀ (µM) vs. U937 Cells |
| HCC-001 | Benzylamine | -CH₂-Ph | 207.25 | 25.4 |
| HCC-002 | 4-Chlorobenzylamine | -CH₂-(p-Cl-Ph) | 241.69 | 8.1 |
| HCC-003 | 4-Methoxybenzylamine | -CH₂-(p-MeO-Ph) | 237.27 | 15.2 |
| HCC-004 | Cyclohexylamine | -c-C₆H₁₁ | 199.26 | > 50 |
| HCC-005 | Morpholine | -(CH₂)₂-O-(CH₂)₂- | 187.21 | > 50 |
| HCC-006 | Aniline | -Ph | 193.22 | 42.8 |
| HCC-007 | 4-Trifluoromethylaniline | -(p-CF₃-Ph) | 261.22 | 5.5 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results may vary.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AU2020408908A1 - Furoindazole derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues - Google Patents [patents.google.com]
safe handling and storage procedures for 1-Hydroxy-1-cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1-Hydroxy-1-cyclopropanecarboxylic acid (CAS No. 17994-25-1). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Identification and Properties
1.1. Chemical Identity
| Parameter | Value |
| IUPAC Name | 1-hydroxycyclopropane-1-carboxylic acid |
| Synonyms | 1-Carboxy-1-hydroxycyclopropane |
| CAS Number | 17994-25-1 |
| Molecular Formula | C4H6O3 |
| Molecular Weight | 102.09 g/mol |
| Structure | OC(=O)C1(O)CC1 |
1.2. Physical and Chemical Properties
| Property | Value |
| Appearance | Beige fine crystalline powder |
| Melting Point | 108-110 °C |
| Boiling Point | 276.57 °C (Predicted) |
| Density | 1.676 g/cm³ (Predicted) |
| pKa | 3.94 ± 0.20 (Predicted) |
| Solubility | Slightly soluble in Chloroform/DMSO, Ethyl Acetate, and Methanol. |
| Decomposition | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide. |
Hazard Identification and Safety Precautions
2.1. GHS Hazard Classification
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3
2.2. Personal Protective Equipment (PPE)
A comprehensive list of required personal protective equipment is provided below.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder outside of a fume hood. |
2.3. Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the compound is handled.
Storage Procedures
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
-
Keep in a dark place, as the compound may be light-sensitive.
-
Store away from incompatible materials, such as strong oxidizing agents.
Experimental Protocols
4.1. Protocol for Handling and Dispensing Solid this compound
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Assemble all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, and a NIOSH-approved respirator.
-
Have a calibrated balance ready inside the fume hood.
-
-
Dispensing:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to weigh the desired amount of the solid onto a weighing paper or into a suitable container.
-
Avoid creating dust. If dust is generated, ensure the fume hood is functioning correctly to contain it.
-
-
Post-Dispensing:
-
Securely close the container of the stock compound.
-
Clean any residual powder from the spatula and the balance with a dry wipe, followed by a wipe lightly dampened with a suitable solvent (e.g., ethanol), and dispose of the wipes in a designated chemical waste container.
-
Wash hands thoroughly after completing the task.
-
4.2. Emergency Procedures
4.2.1. Spill Response Protocol
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the area if the spill is large or if there is a significant amount of dust in the air.
-
Ensure proper ventilation to disperse any airborne dust.
-
-
Containment and Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully sweep the absorbed material into a designated chemical waste container. Avoid generating dust.
-
Clean the spill area with a damp cloth and dispose of it in the chemical waste container.
-
-
Decontamination:
-
Wash the spill area with soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
-
4.2.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
4.2.3. Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxy-1-cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-Hydroxy-1-cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic pathways are commonly employed to synthesize this compound. The choice of route often depends on the starting materials available, scale, and desired purity. Key methods include:
-
Hydrolysis of a corresponding ester: Typically, Methyl 1-hydroxy-1-cyclopropanecarboxylate is hydrolyzed under basic conditions.
-
Diazotization of an amino acid precursor: This involves the treatment of a 1-aminocyclopropane-1-carboxylic acid ester with a diazotizing agent, followed by hydrolysis.
-
Cyclization of a linear precursor: A classic approach involves the intramolecular cyclization of compounds like γ-chlorobutyronitrile under basic conditions, followed by hydrolysis.
Q2: I am seeing a lower than expected yield. What are the potential causes?
A2: Low yields can arise from several factors depending on the synthetic route. Common causes include:
-
Incomplete reaction: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using techniques like TLC or GC.
-
Suboptimal reaction conditions: The concentration of reagents, solvent choice, and temperature can significantly impact yield.
-
Side reactions: The formation of side products is a primary contributor to reduced yields. Please refer to the troubleshooting guide below for specific side products.
-
Product loss during workup: Ensure efficient extraction and minimize losses during purification steps.
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through recrystallization. The choice of solvent will depend on the impurities present. Common solvents for recrystallization include water, ethyl acetate, or mixtures of these with other organic solvents. Column chromatography can also be employed for small-scale purification or for removing persistent impurities.
Troubleshooting Guide: Common Side Products and Solutions
This guide details common side products encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Symptom / Observation | Potential Side Product | Plausible Cause | Suggested Solution |
| Presence of a volatile, carbonyl-containing impurity, especially in diazotization reactions. | Cyclobutanone derivatives | Ring expansion of the cyclopropylmethyl cation intermediate formed during the diazotization of the corresponding amino ester. This is a known rearrangement pathway for such systems.[1][2] | Lower the reaction temperature during diazotization to minimize rearrangement. Use a milder diazotizing agent if possible. |
| A significant amount of starting material is recovered after hydrolysis of the ester. | Methyl 1-hydroxy-1-cyclopropanecarboxylate | Incomplete hydrolysis of the methyl ester precursor. This can be due to insufficient reaction time, inadequate amount of base, or low reaction temperature. | Increase the reaction time and/or temperature. Ensure at least a stoichiometric amount of base (e.g., LiOH or NaOH) is used. Monitor the reaction to completion by TLC or NMR. |
| A viscous, polymeric material is observed, particularly in syntheses starting from γ-chlorobutyronitrile. | Oligomers or Polymers of the starting material | Intermolecular reactions competing with the desired intramolecular cyclization, especially at high concentrations or temperatures. | Perform the cyclization reaction under high-dilution conditions to favor the intramolecular pathway. Control the temperature carefully to avoid polymerization. |
| Presence of an additional ester peak in the NMR spectrum of the final product. | Unreacted starting ester | Incomplete hydrolysis as described above. | Re-subject the product mixture to the hydrolysis conditions. |
| Broad melting point range of the final product. | Mixture of the desired product and various side products. | Multiple side reactions occurring simultaneously. | Purify the crude product meticulously using recrystallization or column chromatography. Analyze the purified product by NMR and MS to identify the remaining impurities and optimize the reaction conditions accordingly. |
Experimental Protocols
Synthesis via Hydrolysis of Methyl 1-hydroxy-1-cyclopropanecarboxylate
This protocol is a general guideline and may require optimization.
1. Reaction Setup:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 1-hydroxy-1-cyclopropanecarboxylate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add a stoichiometric excess of a base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
2. Reaction Execution:
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Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
3. Workup and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., water/ethyl acetate).
Visualizing Reaction Pathways
To aid in understanding the potential for side product formation, the following diagrams illustrate key reaction pathways and logical relationships in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via ester hydrolysis, highlighting the potential for incomplete reaction leading to a common side product.
Caption: Potential reaction pathways during the diazotization of a 1-aminocyclopropane-1-carboxylic acid ester, illustrating the formation of a ring-expanded side product.
References
Technical Support Center: Purification of Crude 1-Hydroxy-1-cyclopropanecarboxylic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 1-Hydroxy-1-cyclopropanecarboxylic acid via recrystallization. This document offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a polar compound, polar solvents are a good starting point. Based on available data, it is slightly soluble in methanol and ethyl acetate.[1][2] Water can also be a suitable solvent, especially for polar compounds with hydrogen bonding capabilities. A mixed solvent system, such as ethanol-water or acetone-water, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can originate from the synthetic route used. If synthesized from 1-aminocyclopropyl methyl formate, impurities could include unreacted starting material, sodium nitrite, and residual sulfuric acid.[3] If prepared by hydrolysis of methyl 1-hydroxy-1-cyclopropane carboxylate, impurities might include the starting ester and byproducts of the hydrolysis reaction.[4][5] These impurities can affect crystal growth and the overall purity of the final product.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point. This can be due to a high concentration of impurities or if the boiling point of the solvent is higher than the melting point of the compound (108-110 °C for this compound).[6][7] To resolve this, try adding a small amount of additional solvent to decrease the saturation, or select a solvent with a lower boiling point. Slowing down the cooling process can also promote crystallization over oiling out.
Q4: Very few or no crystals are forming upon cooling. What is the problem?
A4: This issue usually indicates that the solution is not sufficiently saturated, meaning too much solvent was used. To address this, you can gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Another technique to induce crystallization is to scratch the inside of the flask with a glass rod at the surface of the solution or to add a seed crystal of the pure compound.
Q5: How can I improve the yield of my recrystallization?
A5: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize the precipitation of the product. When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in hot solvent | Incorrect solvent choice (compound is insoluble). | Select a more polar solvent or a suitable solvent mixture. |
| Compound dissolves in cold solvent | Incorrect solvent choice (compound is too soluble). | Select a less polar solvent or use a solvent/anti-solvent system. |
| Colored impurities in crystals | Colored impurities present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration. |
| Premature crystallization during hot filtration | Solution cools down too quickly in the funnel. | Use a pre-heated funnel and filter the solution as quickly as possible. |
| Crystals are very fine or powdery | Solution cooled too rapidly. | Allow the solution to cool slowly at room temperature before placing it in an ice bath. |
Experimental Protocols
General Recrystallization Protocol for this compound
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Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., water, ethanol/water). The ideal solvent should dissolve the crude this compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath for about 30 minutes.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (108-110 °C).[6][7]
Quantitative Data
Due to the limited availability of specific experimental solubility data for this compound, the following table provides an estimation based on its structure (a small, polar molecule with hydroxyl and carboxylic acid groups) and qualitative solubility information.[1][2] Researchers should perform their own solubility tests to obtain precise data for their system.
| Solvent | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |
| Water | Moderately Soluble | Highly Soluble | 100 |
| Methanol | Slightly Soluble | Soluble | 65 |
| Ethanol | Slightly Soluble | Soluble | 78 |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble | 77 |
| Acetone | Soluble | Highly Soluble | 56 |
| Toluene | Insoluble | Slightly Soluble | 111 |
| Hexane | Insoluble | Insoluble | 69 |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. 17994-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 17994-25-1 [chemicalbook.com]
- 3. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 4. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Methyl 1-hydroxy-1-cyclopropane carboxylate | C5H8O3 | CID 2733178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-ヒドロキシ-1-シクロプロパンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C4H6O3 | CID 2733160 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low yield in 1-Hydroxy-1-cyclopropanecarboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hydroxy-1-cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the hydrolysis of a methyl ester precursor and a two-step process involving the diazotization of an amino ester. The hydrolysis of methyl 1-hydroxy-1-cyclopropanecarboxylate is a straightforward method that can provide high yields.[1] The alternative route begins with methyl 1-aminocyclopropylcarboxylate, which undergoes diazotization to form the hydroxy ester, followed by hydrolysis to yield the final acid product.[2]
Q2: I am experiencing a significantly lower yield than reported in the literature. What are the general areas I should investigate?
A2: Low yields in these reactions can often be attributed to several key factors:
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Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Starting materials of insufficient purity can introduce side reactions.
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Reaction Conditions: Strict control of temperature, reaction time, and pH is crucial. Deviations from optimized protocols can drastically reduce yield.
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Atmosphere: Some intermediates may be sensitive to air or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
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Purification Method: Inefficient extraction or purification can lead to significant product loss.
Q3: Are there any known side reactions that can impact the purity and yield of my product?
A3: Yes, potential side reactions include:
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Ring Opening: The cyclopropane ring is strained and can be susceptible to opening under harsh acidic or basic conditions, or in the presence of certain transition metals.[3][4]
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Incomplete Hydrolysis: In the ester hydrolysis method, incomplete reaction will result in contamination of the final product with the starting ester.
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Byproducts from Diazotization: The diazotization of aliphatic amines can be unstable and may lead to the formation of various byproducts through substitution, elimination, or rearrangement processes if not carefully controlled.[2]
Troubleshooting Guides
Method 1: Hydrolysis of Methyl 1-Hydroxy-1-cyclopropanecarboxylate
This method involves the saponification of the methyl ester to the corresponding carboxylic acid.
A solution of methyl 1-hydroxy-1-cyclopropanecarboxylate in a mixture of tetrahydrofuran (THF) and water is treated with a base, such as lithium hydroxide. The reaction is typically stirred at a controlled temperature for several hours. Following the completion of the reaction, the mixture is acidified, and the product is extracted with an organic solvent.
| Parameter | Recommended Condition |
| Base | Lithium Hydroxide (LiOH) |
| Solvent | Tetrahydrofuran (THF) / Water |
| Temperature | 30°C |
| Reaction Time | 12 hours |
| Work-up | Acidification with HCl, followed by extraction |
| Observed Problem | Potential Cause | Recommended Solution |
| Low product yield after work-up | Incomplete hydrolysis of the starting ester. | - Extend the reaction time. - Increase the equivalents of base used. - Ensure the reaction temperature is maintained at the optimal level. |
| Product loss during extraction. | - Use a larger volume of extraction solvent or perform more extractions. - Adjust the pH of the aqueous layer to ensure the carboxylic acid is fully protonated before extraction. | |
| Degradation of the product. | - Avoid excessively high temperatures during reaction and work-up. - Maintain careful pH control during acidification to prevent ring opening. | |
| Presence of starting material in the final product | Insufficient reaction time or amount of base. | - Monitor the reaction progress using techniques like TLC or NMR. - Increase the amount of base to ensure complete saponification. |
Method 2: Synthesis from Methyl 1-aminocyclopropylcarboxylate
This two-step process involves the diazotization of the amino group to a hydroxyl group, followed by ester hydrolysis.
Step 1: Diazotization Methyl 1-aminocyclopropylcarboxylate is dissolved in an aqueous sulfuric acid solution and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The reaction is stirred for a short period at room temperature.
Step 2: Hydrolysis The resulting methyl 1-hydroxy-1-cyclopropanecarboxylate from Step 1 is then hydrolyzed using a base as described in Method 1.
| Parameter | Recommended Condition |
| Diazotization Temperature | 0-5°C |
| Acid | Sulfuric Acid |
| Reagent | Sodium Nitrite |
| Hydrolysis Conditions | See Method 1 |
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the intermediate hydroxy ester | Decomposition of the diazonium salt intermediate. | - Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. - Ensure slow, dropwise addition of the sodium nitrite solution. |
| Incomplete diazotization. | - Use a slight excess of sodium nitrite. - Ensure the starting amine is fully dissolved before adding the nitrite solution. | |
| Formation of multiple byproducts | Instability of the aliphatic diazonium intermediate. | - Adhere strictly to the recommended low-temperature conditions.[2] |
| Low yield in the final hydrolysis step | See troubleshooting for Method 1. | See troubleshooting for Method 1. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound under different conditions.
| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Hydrolysis | Methyl 1-hydroxy-1-cyclopropanecarboxylate | LiOH | THF/Water | 30 | 12 | 85.2[1] |
| Diazotization & Hydrolysis | Methyl 1-aminocyclopropylcarboxylate | 1. NaNO₂, H₂SO₄ 2. Base | Water, THF | 0-5 (diazotization), then hydrolysis temp. | 1 (diazotization), then hydrolysis time | 60-70 (overall)[2] |
Visualizations
Experimental Workflow: Hydrolysis of Methyl Ester
Caption: Workflow for the synthesis of this compound via ester hydrolysis.
Experimental Workflow: Diazotization and Hydrolysis
Caption: Two-step synthesis of this compound via diazotization and hydrolysis.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in chemical synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 3. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
Technical Support Center: Analysis of 1-Hydroxy-1-cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxy-1-cyclopropanecarboxylic acid, focusing on the identification of impurities via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The characteristic NMR signals for this compound are summarized below. Note that the chemical shift of the hydroxyl (-OH) and carboxylic acid (-COOH) protons can vary with concentration, solvent, and temperature.
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Cyclopropane Protons | ~1.1 - 1.4 | Multiplet | 4H | -CH₂-CH₂- |
| Hydroxyl Proton | Variable (e.g., ~3-5) | Broad Singlet | 1H | -OH |
| Carboxylic Acid Proton | Variable (e.g., ~9-12) | Broad Singlet | 1H | -COOH |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Cyclopropane Carbons | ~15 - 25 | -CH₂-CH₂- |
| Quaternary Carbon | ~55 - 65 | C(OH)(COOH) |
| Carbonyl Carbon | ~175 - 185 | -COOH |
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the common impurities I should consider?
A2: Common impurities can arise from the synthetic route or degradation. Potential impurities include starting materials, reagents, or side products. Below is a table of common impurities and their expected ¹H NMR signals.
| Potential Impurity | Structure | Key ¹H NMR Signals (δ) ppm | Notes |
| Cyclopropanecarboxylic acid | C₃H₅COOH | ~0.8-1.1 (m, 4H), ~1.5 (m, 1H), ~12.0 (br s, 1H) | Absence of the hydroxyl group signal. |
| Methyl 1-hydroxycyclopropanecarboxylate | C₃H₄(OH)COOCH₃ | ~1.0-1.3 (m, 4H), ~3.7 (s, 3H), ~4.0 (br s, 1H) | Presence of a methyl ester singlet around 3.7 ppm. |
| Ethyl 1-hydroxycyclopropanecarboxylate | C₃H₄(OH)COOCH₂CH₃ | ~1.0-1.3 (m, 4H), ~1.2 (t, 3H), ~4.2 (q, 2H), ~4.0 (br s, 1H) | Presence of a characteristic ethyl group pattern (triplet and quartet). |
| 1-Aminocyclopropanecarboxylic acid methyl ester | C₃H₄(NH₂)COOCH₃ | ~0.9-1.2 (m, 4H), ~2.0 (br s, 2H), ~3.7 (s, 3H) | Signals for the amino group can be broad and exchangeable. |
| Residual Solvents | e.g., Ethyl Acetate | ~1.2 (t, 3H), ~2.0 (s, 3H), ~4.1 (q, 2H) | Refer to standard solvent impurity charts for other common solvents.[1] |
Q3: The broad singlet for my carboxylic acid proton is not visible. What could be the reason?
A3: The absence of the carboxylic acid proton signal is a common issue. Here are a few possible reasons:
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Proton Exchange: In the presence of water (including moisture in the NMR solvent), the acidic -COOH proton can exchange with deuterium from the solvent (if using a deuterated solvent like D₂O) or with water protons, leading to signal broadening or disappearance.[1][2] To confirm, you can intentionally add a drop of D₂O to your NMR tube; if the peak disappears, it confirms it was the acidic proton.[3]
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High Sample Concentration: At high concentrations, intermolecular hydrogen bonding can significantly broaden the signal, sometimes to the point where it is indistinguishable from the baseline.[4] Diluting the sample may help to resolve the peak.
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Sample pH: If the sample is basic, the carboxylic acid will be deprotonated to the carboxylate, and the acidic proton signal will not be observed. Ensure your sample is not basic.
Troubleshooting Guides
Troubleshooting Workflow for Unknown Peaks in ¹H NMR
This workflow provides a step-by-step guide to identifying unknown signals in your NMR spectrum.
Caption: A flowchart for troubleshooting unknown peaks in a ¹H NMR spectrum.
Experimental Protocols
Protocol for NMR Sample Preparation
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Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry vial.
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Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing exchangeable protons.
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Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
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Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied.
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Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
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Internal Standard (Optional): If quantitative analysis is required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS) to the solvent before dissolving the sample.
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Analysis: Cap the NMR tube and insert it into the NMR spectrometer for analysis.
D₂O Exchange Experiment
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Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a protonated or deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).
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Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.
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Re-acquire Spectrum: Place the tube back into the spectrometer and acquire another ¹H NMR spectrum.
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Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (e.g., -OH and -COOH) will either disappear or significantly decrease in intensity in the second spectrum.[2][3]
Signaling Pathway for Impurity Identification Logic
This diagram illustrates the logical process of deducing the identity of an impurity based on its NMR signals.
Caption: Logical connections between observed NMR signals and potential impurities.
References
stability of 1-Hydroxy-1-cyclopropanecarboxylic acid under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Hydroxy-1-cyclopropanecarboxylic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to ring-opening of the cyclopropane ring, particularly under acidic or basic conditions. The strained three-membered ring makes the molecule reactive.[1] Additionally, as an α-hydroxy acid, it may be prone to oxidative decarboxylation under certain conditions.
Q2: What degradation pathways are expected for this compound under acidic conditions?
A2: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This can be followed by the opening of the cyclopropane ring to relieve ring strain, potentially leading to the formation of a carbocation intermediate. This intermediate can then react with available nucleophiles or undergo rearrangement to form various degradation products, such as unsaturated linear carboxylic acids or lactones.
Q3: What are the likely degradation pathways under basic conditions?
A3: In basic solutions, the carboxylic acid and hydroxyl protons can be deprotonated. While cyclopropanecarboxylic acid esters have shown increased stability under basic conditions, the free acid and alcohol functionalities of this compound may facilitate different degradation routes.[2] Base-catalyzed ring-opening is a possibility, potentially initiated by the deprotonation of the hydroxyl group, which could lead to the formation of β-hydroxy ketones or other rearranged products upon ring cleavage.[3]
Q4: How can I monitor the stability of my this compound sample during an experiment?
A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This allows for the separation and quantification of the parent compound from its potential degradation products. Periodic sampling and analysis of your experimental solution will provide a clear profile of the compound's stability over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of parent compound peak in HPLC analysis after exposure to acidic mobile phase. | Acid-catalyzed degradation (ring-opening) of the cyclopropane ring. | - Adjust the mobile phase pH to a less acidic range (e.g., pH 3-5) if your separation allows. - Use a buffered mobile phase to maintain a consistent pH. - Consider using a faster analytical method to minimize the time the compound is exposed to acidic conditions. - If possible, perform the analysis at a lower temperature. |
| Appearance of multiple new peaks in the chromatogram after storing the compound in a basic solution. | Base-catalyzed degradation of the molecule. | - Store stock solutions and samples in neutral or slightly acidic (pH 4-6) conditions. - If the experiment requires basic conditions, prepare the solution immediately before use and minimize storage time. - Analyze the sample by LC-MS to identify the mass of the degradation products, which can help in elucidating the degradation pathway. |
| Inconsistent analytical results or poor peak shape. | On-column degradation or interaction with the stationary phase. | - Use a robust and well-characterized HPLC column, such as a C18 column. - Ensure the mobile phase is compatible with the stationary phase and the analyte. - Evaluate different mobile phase additives (e.g., formic acid, ammonium acetate) to improve peak shape and minimize on-column interactions. |
| Precipitation of the compound from the solution during the experiment. | The compound may have limited solubility in the chosen solvent system, or degradation products may be less soluble. | - Determine the solubility of this compound in your experimental medium before starting the experiment. - Consider using a co-solvent if solubility is an issue. - Monitor for any visual signs of precipitation during the experiment. |
Quantitative Data Summary
As no specific quantitative stability data for this compound is readily available in the literature, the following table provides a template with representative hypothetical data from a forced degradation study to illustrate how such data would be presented.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Formed (%) |
| 0.1 M HCl (60 °C) | 2 | 85.2 | 10.5 (Product A), 4.3 (Product B) |
| 6 | 62.7 | 25.1 (Product A), 12.2 (Product B) | |
| 24 | 15.3 | 55.8 (Product A), 28.9 (Product B) | |
| 0.1 M NaOH (60 °C) | 2 | 92.5 | 5.1 (Product C), 2.4 (Product D) |
| 6 | 78.9 | 12.3 (Product C), 8.8 (Product D) | |
| 24 | 45.1 | 35.6 (Product C), 19.3 (Product D) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
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Stress Condition: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound.
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Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).
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Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
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Neutralization: Immediately neutralize the acidic sample with an equivalent amount of 0.1 M NaOH to stop the degradation.
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Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
While a specific method for this compound is not published, a general method for a similar compound, cyclopropanecarboxylic acid, can be adapted.[4][5]
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: Acetonitrile
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Gradient: 5% B to 95% B over 15 minutes
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Flow Rate: 1.0 mL/min
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Detection: UV at 210 nm or Mass Spectrometry (for identification of degradation products)
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Injection Volume: 10 µL
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Column Temperature: 30 °C
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 5. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-Hydroxy-1-cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during the synthesis of 1-hydroxy-1-cyclopropanecarboxylic acid.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Question: We are attempting the synthesis of this compound from a methyl ester precursor via hydrolysis but are observing very low yields. What are the potential causes and solutions?
Answer: Low yields during the hydrolysis of methyl 1-hydroxy-1-cyclopropanecarboxylate can stem from several factors. Incomplete hydrolysis is a common issue. Ensure that a sufficient excess of the hydrolyzing agent, such as lithium hydroxide, is used.[1] The reaction time and temperature are also critical; heating the reaction mixture can drive the hydrolysis to completion.[1] However, be aware that prolonged reaction times or excessively high temperatures, especially under acidic conditions, can lead to the degradation of the desired product through ring-opening of the strained cyclopropane ring.[2]
Another consideration is the workup procedure. During the acidification step to protonate the carboxylate, it is crucial to maintain a low temperature to minimize potential degradation. The pH should be carefully adjusted to ensure complete protonation without creating overly harsh acidic conditions.[1] Inefficient extraction of the product from the aqueous layer can also contribute to low yields. Use a suitable organic solvent like ethyl acetate and perform multiple extractions to maximize recovery.[1]
Issue 2: Formation of Unexpected Side Products
Question: Our reaction to synthesize this compound from 1-aminocyclopropyl methyl formate has resulted in a significant amount of an unknown impurity. What are the likely side reactions?
Answer: When synthesizing this compound from an amino-substituted precursor via diazotization, the primary expected side reaction is the opening of the cyclopropane ring. This can occur if the reaction time is extended, leading to the formation of linear byproducts instead of the desired cyclopropane structure.[2] To mitigate this, it is crucial to carefully control the reaction time and temperature. The reaction should be monitored closely, and the workup initiated as soon as the starting material is consumed.
Another potential source of impurities can be the formation of amides if the hydrolysis of the ester group is incomplete and the workup involves ammonia or other amine sources.[3] Additionally, in related cyclopropanation reactions, polymerization of starting materials or intermediates can lead to the formation of thick, oily byproducts.[4]
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing this compound?
A common and effective method involves a two-step process starting from 1-aminocyclopropyl methyl formate. The first step is a diazotization reaction using sodium nitrite and sulfuric acid to replace the amino group with a hydroxyl group. The second step is the hydrolysis of the methyl ester to the carboxylic acid.[2] This method is advantageous as it starts from a readily available material and can achieve good overall yields.[2]
Q2: During the workup of my cyclopropanecarboxylic acid synthesis, I'm observing troublesome emulsions. How can I resolve this?
The formation of emulsions during extraction is a known issue in some cyclopropanecarboxylic acid syntheses.[4] To avoid this, it is recommended to use gentle stirring for the extraction instead of vigorous shaking.[4] If an emulsion does form, adding a saturated brine solution can help to break it. In some cases, filtration through a pad of celite may also be effective.
Q3: Are there any stereochemical considerations in the synthesis of substituted cyclopropanecarboxylic acids?
Yes, certain synthetic methods for cyclopropanecarboxylic acids are stereospecific. For instance, the cyclopropanation of (E)- or (Z)-α,β-unsaturated carboxylic acids using samarium and iodoform proceeds with complete stereospecificity, yielding the corresponding trans- and cis-cyclopropanecarboxylic acids, respectively.[5] This is a critical consideration when the stereochemistry of the final product is important.
Q4: Can I directly cyclopropanate an α,β-unsaturated carboxylic acid without protecting the carboxylic acid group?
Yes, direct cyclopropanation of unmasked α,β-unsaturated carboxylic acids has been successfully demonstrated using a samarium-promoted reaction.[5] This approach avoids the need for protection and deprotection steps, which can improve the overall efficiency of the synthesis.[5]
Data Presentation
Table 1: Comparison of Synthetic Routes for Cyclopropanecarboxylic Acids
| Starting Material | Reagents | Product | Reported Yield | Key Considerations |
| 1-Aminocyclopropyl methyl formate | 1. NaNO₂, H₂SO₄ 2. Hydrolysis | This compound | 60-70% (overall) | Risk of cyclopropane ring-opening with prolonged reaction time.[2] |
| Methyl 1-hydroxy-1-cyclopropane carboxylate | LiOH, THF/H₂O | This compound | 85.2% | Requires careful pH adjustment during workup.[1] |
| γ-Chlorobutyronitrile | NaOH | Cyclopropanecarboxylic acid | 74-79% | Potential for polymer formation and evolution of isocyanides.[4] |
| (E)- or (Z)-α,β-Unsaturated carboxylic acids | Sm, CHI₃ | trans- or cis-Cyclopropanecarboxylic acids | Moderate to high | Stereospecific reaction.[5] |
| Substituted 2-phenyl acetonitrile | 1. 1,2-dibromoethane, NaOH 2. HCl | Substituted 1-phenylcyclopropane carboxylic acid | Good | Amide impurities can form during hydrolysis.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 1-Hydroxy-1-cyclopropane Carboxylate[1]
-
Dissolution: Dissolve methyl 1-hydroxy-1-cyclopropane carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water (5:2 v/v).
-
Hydrolysis: Add lithium hydroxide (10.0 eq) to the solution in portions.
-
Reaction: Heat the reaction mixture to 30°C in an oil bath and stir for 12 hours.
-
Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to 5-6 with a 2N aqueous hydrochloric acid solution while keeping the solution cool.
-
Extraction: Extract the aqueous solution three times with ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate the organic phase under reduced pressure to obtain the target compound.
Protocol 2: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile[4]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with condensers, mix powdered sodium hydroxide (3.75 moles) and γ-chlorobutyronitrile (1 mole).
-
Initial Reaction: Heat the mixture on a steam bath. A vigorous reaction will occur.
-
Hydrolysis: After 1 hour of heating, add water in small portions over a period of about 2 hours until a total of 500 mL has been added. Heat the mixture for an additional 1.5 hours with occasional stirring.
-
Acidification: Cool the solution in an ice bath and acidify with a mixture of concentrated sulfuric acid (200 g) and cracked ice (300 g).
-
Separation and Extraction: Separate the floating layer of crude acid and polymers. Extract the cold aqueous solution once with ether, using a stirrer instead of shaking to avoid emulsion formation.
-
Drying and Distillation: Combine the extract and the crude acid, dry over Drierite, and remove the solvent. Distill the residue under reduced pressure to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Synthesis pathway and potential side reaction.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
Validation & Comparative
comparison of synthetic routes for 1-Hydroxy-1-cyclopropanecarboxylic acid
A Comprehensive Guide to the Synthetic Routes of 1-Hydroxy-1-cyclopropanecarboxylic Acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical agents and complex molecules. This guide provides a comparative analysis of several synthetic routes to this compound, offering insights into their respective methodologies, yields, and overall efficiency.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway depends on various factors, including precursor availability, desired scale, and acceptable cost. Below is a summary of key quantitative data for prominent synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Reaction Steps | Overall Yield | Reference |
| Route 1: Hydrolysis of Ester | Methyl 1-hydroxy-1-cyclopropanecarboxylate | Lithium hydroxide | 1 | 85.2% | [1] |
| Route 2: Diazotization of Amine | 1-Aminocyclopropyl methyl formate | Sodium nitrite, Sulfuric acid | 2 | 60-70% | [2] |
| Route 3: From Silyl Enol Ether | 1,2-Bis(trimethylsiloxy)cyclobut-1-ene | Bromine, Sodium hydroxide | 1 | 86-90% | [3] |
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic strategies for producing this compound.
Caption: A flowchart comparing three distinct synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Hydrolysis of Methyl 1-hydroxy-1-cyclopropanecarboxylate
This one-step route offers a high yield and straightforward procedure.
Experimental Protocol:
-
Dissolve Methyl 1-hydroxy-1-cyclopropanecarboxylate (1.0 eq) in a 5:2 mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (10.0 eq) to the solution in batches.
-
Heat the reaction mixture to 30°C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 5-6 using a 2N aqueous hydrochloric acid solution.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the organic phase under reduced pressure to obtain the final product.[1]
Route 2: Diazotization of 1-Aminocyclopropyl methyl formate
This two-step synthesis is highlighted as being suitable for industrial-scale production due to its mild reaction conditions and simple post-treatment.[2]
Experimental Protocol:
-
Step 1: Synthesis of 1-Hydroxycyclopropyl methyl formate
-
Dissolve 1-aminocyclopropyl methyl formate in an aqueous solution of sulfuric acid.
-
Catalyze the reaction with the addition of sodium nitrite.[2]
-
-
Step 2: Hydrolysis to this compound
Route 3: Synthesis from 1,2-Bis(trimethylsiloxy)cyclobut-1-ene
This method, detailed in a German patent, provides a high yield for the target compound.[3]
Experimental Protocol:
-
To a solution of 1,2-Bis(trimethylsiloxy)cyclobut-1-ene (0.2 mol) in methylene chloride, add bromine (0.2 mol) in i-pentane at -30°C to -40°C with stirring over 15-30 minutes.
-
Pour the reaction mixture into an ice-cold 5% aqueous sodium hydroxide solution.
-
After stirring for 2 hours, extract the neutral byproducts with ether.
-
Acidify the alkaline aqueous phase with dilute hydrochloric acid.
-
Extract the desired this compound with ether.[3]
Other Considered Synthetic Strategies
Kulinkovich Hydroxycyclopropanation
The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent and a titanium(IV) isopropoxide catalyst.[[“]][5][6][7] This reaction proceeds via a titanacyclopropane intermediate.[6][7] While a specific protocol for this compound was not detailed in the reviewed literature, this methodology presents a potential route if a suitable ester precursor is available.
Simmons-Smith Reaction
The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[8][9][10][11] The reaction is stereospecific, preserving the geometry of the starting alkene.[8] Modifications to this reaction, such as the Furukawa modification using diethylzinc, can improve reactivity.[8][10] To synthesize this compound via this route, a precursor containing a double bond at the appropriate position would be required. The presence of a nearby hydroxyl group can direct the cyclopropanation to occur on the same face of the molecule.[8][12]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 3. DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids - Google Patents [patents.google.com]
- 4. consensus.app [consensus.app]
- 5. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simmons-Smith Reaction [organic-chemistry.org]
A Tale of Two Cyclopropanes: Unraveling the Biological Divergence of 1-Aminocyclopropanecarboxylic Acid and Its Hydroxylated Counterpart
In the realm of biological systems, structurally similar molecules can exhibit remarkably divergent functions. This comparative guide delves into the worlds of two such molecules: 1-aminocyclopropanecarboxylic acid (ACC) and 1-hydroxy-1-cyclopropanecarboxylic acid. While both share a cyclopropane backbone, their biological significance, as understood to date, is vastly different. This guide will provide a comprehensive overview of the well-established roles of ACC in both plant and animal systems, supported by experimental data and methodologies. In stark contrast, the biological activities of this compound remain largely unexplored, presenting a significant knowledge gap in the scientific community.
1-Aminocyclopropanecarboxylic Acid (ACC): A Molecule of Two Kingdoms
1-Aminocyclopropanecarboxylic acid is a non-proteinogenic amino acid that plays crucial and distinct roles in both the plant and animal kingdoms.
ACC in the Plant Kingdom: The Ethylene Precursor
In plants, ACC is a central molecule in the biosynthesis of ethylene, a key gaseous phytohormone that regulates a wide array of developmental processes and stress responses.[1][2][3]
Biosynthetic Pathway of Ethylene:
The synthesis of ethylene from methionine involves ACC as a critical intermediate. This pathway is tightly regulated at multiple steps.
Caption: The ethylene biosynthesis pathway in plants, highlighting the central role of ACC.
Regulation and Function:
The production of ACC is the rate-limiting step in ethylene synthesis and is catalyzed by the enzyme ACC synthase (ACS).[1][4] The activity of ACS is induced by various developmental cues (e.g., fruit ripening, senescence) and environmental stresses (e.g., wounding, flooding, pathogen attack).[1][2] Once synthesized, ACC is converted to ethylene by ACC oxidase (ACO).[1][4]
Beyond being a simple precursor, ACC itself is now recognized as a signaling molecule, capable of long-distance transport within the plant to signal ethylene production in distal tissues.[2][5] Furthermore, some studies suggest that ACC may have biological functions independent of its conversion to ethylene.[1][4][5]
Metabolism of ACC:
The pool of ACC available for ethylene synthesis is regulated through conjugation and degradation. ACC can be conjugated to form 1-malonyl-ACC (MACC), γ-glutamyl-ACC (GACC), or jasmonyl-ACC (JA-ACC).[1][6][7] Additionally, certain soil microorganisms and bacteria possess the enzyme ACC deaminase, which cleaves ACC into α-ketobutyrate and ammonia, thereby reducing ethylene levels and promoting plant growth, particularly under stress conditions.[8][9][10][11][12]
Caption: Metabolic fates of 1-aminocyclopropanecarboxylic acid (ACC) in biological systems.
ACC in the Animal Kingdom: A Neuromodulator
In mammals, ACC acts as a ligand for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[13]
Mechanism of Action at the NMDA Receptor:
The NMDA receptor is a complex channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. ACC has been shown to be a potent and selective ligand for the glycine co-agonist binding site.[14][15]
Interestingly, the effect of ACC on the NMDA receptor is concentration-dependent and varies with the concentration of glutamate:
-
Agonist Activity: In the presence of low concentrations of glutamate (e.g., 1 µM), ACC acts as a partial agonist at the glycine site, with an EC50 in the range of 0.7-0.9 µM.[13] This means it can mimic the effect of glycine and help to open the NMDA receptor channel.[14]
-
Antagonist Activity: At high concentrations of glutamate (e.g., 10 µM), ACC acts as a competitive antagonist, with an EC50 of 81.6 nM.[13] In this context, it can block the effects of NMDA.
This dual activity has led to investigations into its potential neuroprotective effects. By moderately activating NMDA receptors, ACC may prevent neuronal cell death in ischemic models.[13] It has also been shown to reduce NMDA-induced cell death in hippocampal neurons.[15]
Quantitative Data on ACC at the NMDA Receptor:
| Parameter | Value | Experimental System | Reference |
| IC₅₀ (³H-glycine binding) | 38 nM | Rat forebrain membranes | [15] |
| IC₅₀ (NMDA-induced arachidonic acid release) | 131 µM | Cerebellar granule cells | [15] |
| EC₅₀ (Agonist at low glutamate) | 0.7-0.9 µM | NMDA receptors | [13] |
| EC₅₀ (Antagonist at high glutamate) | 81.6 nM | NMDA receptors | [13] |
Experimental Protocols:
A common method to assess the affinity of compounds for the glycine binding site of the NMDA receptor is through radioligand binding assays.
Caption: A simplified workflow for a radioligand binding assay to determine the IC₅₀ of ACC.
This compound: An Enigma in Biology
In stark contrast to the wealth of information on ACC, there is a significant lack of published research on the biological activities of this compound. Searches of scientific databases and literature reveal that this compound is primarily available through chemical suppliers, and its properties are largely limited to physicochemical data.
One isolated study has mentioned that a derivative, 2,2-dimethyl-1-hydroxycyclopropanecarboxylic acid, acts as a moderately effective inhibitor of dihydroxy acid dehydratase, an enzyme found in yeast and Escherichia coli.[1] However, this finding has not been expanded upon, and there is no available data on the biological effects of the parent compound, this compound.
The absence of data makes it impossible to provide a comparative analysis of its performance against ACC or any other alternative. There are no known signaling pathways it participates in, nor are there established experimental protocols for assessing its biological function.
Conclusion: A Field Ripe for Discovery
This comparative guide highlights a significant disparity in our understanding of two structurally related cyclopropane-containing molecules. 1-aminocyclopropanecarboxylic acid is a well-characterized molecule with dual, kingdom-specific roles as a plant hormone precursor and a neuromodulator in animals. Its mechanisms of action are supported by a substantial body of experimental evidence.
Conversely, this compound represents a scientific unknown. The lack of research into its biological effects presents a clear opportunity for future investigation. Researchers in drug discovery and chemical biology may find this underexplored molecule a promising starting point for identifying novel biological activities and therapeutic potentials. The structural similarity to the highly active ACC suggests that it may possess interesting, yet undiscovered, biological properties waiting to be unveiled. Further research is imperative to elucidate whether this hydroxylated analogue is a silent bystander or a potent biological effector in its own right.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. alkalisci.com [alkalisci.com]
- 3. 17994-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Methyl 1-hydroxy-1-cyclopropane carboxylate | C5H8O3 | CID 2733178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. danabiosci.com [danabiosci.com]
- 10. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [fishersci.com]
- 13. This compound | C4H6O3 | CID 2733160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 15. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Purity Validation of 1-Hydroxy-1-cyclopropanecarboxylic Acid: A Comparative Guide to HPLC and LC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 1-Hydroxy-1-cyclopropanecarboxylic acid. While specific validated methods for this compound are not widely published, this document outlines robust starting methodologies based on the analysis of similar small, polar, alpha-hydroxy carboxylic acids. The provided experimental protocols and comparative data will serve as a valuable resource for developing and validating analytical methods for this compound.
Comparison of Analytical Methodologies
The selection between HPLC-UV and LC-MS for purity analysis depends on the specific requirements of the study. HPLC with UV detection is a cost-effective and robust technique suitable for routine purity assessments and quantification. LC-MS, on the other hand, offers superior sensitivity and selectivity, making it ideal for impurity identification, trace-level quantification, and structural elucidation.
| Parameter | HPLC with UV Detection | LC-MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation. | High; can distinguish between co-eluting compounds with different masses. |
| Sensitivity | Lower (µg/mL range). | Higher (ng/mL to pg/mL range). |
| Identification | Based on retention time comparison with a reference standard. | Provides molecular weight information, aiding in impurity identification. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Application | Routine purity testing, content uniformity, and quantification. | Impurity profiling, degradation product analysis, and metabolic studies. |
Experimental Protocols
The following are proposed starting methods for the analysis of this compound. Method optimization will be necessary to achieve optimal separation and sensitivity for the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the analysis of other alpha-hydroxy acids.[1][2][3][4]
-
Column: A reversed-phase C18 column (e.g., Capcell PAK C18 UG120, 5 µm, 4.6 mm i.d. × 25 cm) is a suitable starting point.[3][4]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer and an organic modifier is recommended. A good starting point is 0.1 M diammonium hydrogen phosphate solution or 2% phosphoric acid (pH adjusted to 2.0).[2][4]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[2][3]
-
Injection Volume: 10-20 µL.[3]
-
Column Temperature: 25 °C.[2]
-
Detection: UV detection at 210 nm is appropriate for carboxylic acids.[3][4]
-
Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and impurity identification, an LC-MS method is recommended. This method is based on general procedures for the analysis of small polar organic acids.[5][6][7][8]
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm) or a reversed-phase C18 column can be used.[5] HILIC is often preferred for very polar analytes.[6]
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: An electrospray ionization (ESI) source in negative ion mode is suitable for detecting carboxylic acids.
-
Ionization Mode: ESI Negative.
-
Detection Mode: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of this compound (m/z 101.02).
-
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1).
Potential Impurities and Degradation Products
While specific impurities for this compound are not extensively documented, potential process-related impurities can be inferred from its synthesis. One common synthesis route involves the reaction of 1-aminocyclopropyl formate with sodium nitrite and sulfuric acid, followed by deprotection.[9]
Potential Process-Related Impurities:
-
Starting materials: Unreacted 1-aminocyclopropyl formate.
-
Intermediates: 1-hydroxycyclopropyl formate.
-
By-products: Resulting from side reactions during synthesis.
Potential Degradation Products:
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[10][11][12][13][14]
-
Hydrolysis (Acidic and Basic): The ester linkage in any intermediate impurity could be susceptible to hydrolysis.
-
Oxidation: The tertiary alcohol group could be susceptible to oxidation.
-
Thermal Degradation: Exposure to high temperatures may lead to decarboxylation or other rearrangements.
-
Photodegradation: Exposure to UV light may induce degradation.
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Experimental workflow for purity validation.
Caption: Forced degradation study workflow.
This guide provides a foundational framework for the purity validation of this compound. Researchers are encouraged to use these methodologies as a starting point and perform appropriate method development and validation according to regulatory guidelines.
References
- 1. Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clausiuspress.com [clausiuspress.com]
- 3. fda.gov.tw [fda.gov.tw]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumtech.com.cn [lumtech.com.cn]
- 8. agilent.com [agilent.com]
- 9. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 1-Hydroxy-1-cyclopropanecarboxylic Acid and Its Synthetic Byproducts
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1-Hydroxy-1-cyclopropanecarboxylic acid and its common synthetic impurities. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can lead to the formation of various byproducts depending on the chosen synthetic route. Distinguishing the target molecule from these impurities is crucial for quality control and ensuring the desired biological activity and material properties. This guide offers a comprehensive spectroscopic comparison of this compound with its common byproducts, providing researchers with the necessary data to identify and characterize these compounds accurately.
Synthesis Pathways and Potential Byproducts
The spectroscopic data presented in this guide focuses on byproducts arising from two common synthetic routes for cyclopropane-containing carboxylic acids.
Route 1: From γ-Chlorobutyronitrile
This route involves the base-catalyzed cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, followed by hydrolysis to the carboxylic acid and subsequent hydroxylation.
Figure 1: Synthesis of this compound from γ-Chlorobutyronitrile.
Route 2: From Diethyl Malonate and 1,2-Dibromoethane
This pathway involves the reaction of diethyl malonate with 1,2-dibromoethane to form a cyclopropane ring, followed by hydrolysis and decarboxylation.
A Comparative Analysis of the Biological Activity of Cyclopropane and Cyclobutane Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of cyclopropane and cyclobutane carboxylic acids, two classes of compounds that have garnered significant interest in medicinal chemistry and drug discovery. While both are small, strained carbocyclic structures, their distinct ring sizes and conformational properties lead to different biological activity profiles. This document summarizes key findings, presents quantitative data from experimental studies, details relevant experimental protocols, and visualizes associated signaling pathways to offer a comprehensive overview for researchers in the field.
I. Overview of Biological Activities
Cyclopropane and cyclobutane carboxylic acid derivatives have been explored for a wide range of therapeutic applications. The inherent ring strain and unique three-dimensional structures of these small carbocycles contribute to their ability to interact with various biological targets.
Cyclopropane carboxylic acids are prevalent in a variety of biologically active natural products and synthetic molecules.[1] They are known to exhibit a broad spectrum of activities, including antimicrobial, enzyme inhibition, and antitumor effects. A notable example is 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene.[1] Furthermore, derivatives of cyclopropane carboxylic acid have been investigated as NMDA receptor modulators and as antibacterial agents.[2][3]
Cyclobutane carboxylic acids also serve as important scaffolds in medicinal chemistry. They are key components in the synthesis of various pharmaceuticals, including CNS depressants and potent inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor γt (ROR-γt), a critical target in autoimmune diseases.[4][5] Additionally, the cyclobutane moiety has been incorporated into anticancer agents like carboplatin to modulate their activity and solubility.[6]
II. Quantitative Comparison of Biological Activity
This section presents a summary of the quantitative biological activity data for representative cyclopropane and cyclobutane carboxylic acid derivatives. The data is organized by the type of biological activity to facilitate comparison.
Table 1: Antimicrobial Activity of Cyclopropane Carboxylic Acid Derivatives
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2-Heptylcyclopropane-1-carboxylic acid | Staphylococcus aureus | 1000 | - | [3] |
| 2-Heptylcyclopropane-1-carboxylic acid | Pseudomonas aeruginosa | 4000 | - | [3] |
| Amide Derivatives (F9, F31, F45) | Escherichia coli | 32 - 64 | - | [7] |
| Amide Derivatives (F4, F10, F14, F33, F34, F36) | Candida albicans | 128 | - | [7] |
Table 2: Anticancer Activity of Cyclopropane and Cyclobutane Carboxylic Acid Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 | Reference |
| Cyclopropane | 1-Phenylcyclopropane carboxamide derivatives | U937 (Human myeloid leukemia) | Effective inhibition (specific IC50 not provided) | [8] |
| Cyclobutane | Carboplatin derivative (Complex 2b) | A549 (Human lung adenocarcinoma) | 4.73 ± 0.64 µM | [6] |
| Cyclobutane | Carboplatin derivatives | K-562 (Chronic myelogenous leukemia) | 4.5 - 14.1 µM | [6] |
| Cyclobutane | Carboplatin derivatives | MCF7 (Breast adenocarcinoma) | 4.3 - 21.0 µM | [6] |
Table 3: Enzyme and Receptor Modulation by Cyclopropane and Cyclobutane Carboxylic Acid Derivatives
| Compound Class | Derivative | Target | Activity | Quantitative Data | Reference |
| Cyclopropane | (E)-1b and (Z)-1c (ACC derivatives) | NMDA Receptor | Glycine site binding | Shallow displacement of [3H]-glycine | [2] |
| Cyclobutane | TAK-828F scaffold | ROR-γt | Inverse agonist | IC50 (IL-17 expression): 21.4 - 34.4 nM | [5] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a framework for researchers to conduct similar assessments.
A. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
1. Preparation of Inoculum:
- Streak the test microorganism on a suitable agar plate and incubate overnight at 37°C.
- Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
2. Broth Microdilution Assay:
- Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Include positive (bacteria and broth), negative (broth only), and vehicle controls.
- Incubate the plates at 37°C for 18-24 hours.
3. MIC Determination:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
B. In Vitro Anticancer Activity Assay (MTT or similar viability assay)
This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture:
- Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the test compound in the cell culture medium.
- Replace the medium in the wells with the medium containing the test compound at various concentrations.
- Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. Cell Viability Assessment:
- Add a viability reagent (e.g., MTT, XTT, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10]
C. Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the potency of an enzyme inhibitor.
1. Assay Setup:
- Prepare a reaction buffer specific to the enzyme of interest.
- Prepare serial dilutions of the inhibitor compound.
- In a microplate, combine the enzyme, the inhibitor at various concentrations, and the reaction buffer.
- Include controls with no inhibitor (100% activity) and no enzyme (background).
2. Reaction Initiation and Measurement:
- Initiate the enzymatic reaction by adding the substrate.
- Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or another detectable signal using a plate reader.
3. Data Analysis:
- Calculate the initial reaction rates for each inhibitor concentration.
- Determine the percentage of inhibition relative to the control with no inhibitor.
- Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]
IV. Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the biological activities discussed.
V. Conclusion
This comparative guide highlights the diverse biological activities of cyclopropane and cyclobutane carboxylic acids. While direct comparisons of potency for the same biological target are limited in the current literature, the available data suggest that these two classes of compounds exhibit distinct and promising therapeutic potential in different areas. Cyclopropane derivatives have shown notable antimicrobial and neuromodulatory activities, whereas cyclobutane derivatives are being actively investigated for their roles in anticancer and anti-inflammatory therapies. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to further explore and characterize the biological activities of these fascinating small-ring structures. Future research focusing on the direct comparison of these scaffolds within the same biological assays will be crucial for a more definitive understanding of their structure-activity relationships and for guiding the rational design of new therapeutic agents.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Gene Set - t cell receptor signaling pathway [maayanlab.cloud]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. courses.edx.org [courses.edx.org]
- 12. 4.2. Inhibitory activity (IC50) value determination by dose response curve [bio-protocol.org]
Assessing the Enantiomeric Purity of 1-Hydroxy-1-cyclopropanecarboxylic Acid Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the development of chiral molecules such as 1-Hydroxy-1-cyclopropanecarboxylic acid derivatives. The stereochemistry of these compounds can significantly influence their pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical methods for assessing enantiomeric purity, supported by experimental data for analogous compounds to illustrate performance.
The principal techniques for determining the enantiomeric excess (ee) of chiral molecules include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited to different analytical challenges.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound derivatives depends on factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of chiral HPLC, chiral GC, NMR spectroscopy, and chiral CE, with data derived from the analysis of structurally similar compounds.
Table 1: Performance Comparison of Chiral HPLC and Chiral GC for Carboxylic Acid Derivatives
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomer derivatives between a CSP and a gaseous mobile phase. |
| Typical Analytes | Wide range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds, often requiring derivatization. |
| Sample Preparation | Minimal, typically dissolution in a suitable solvent. | Often requires derivatization to increase volatility (e.g., esterification). |
| Resolution (Rs) | Generally good to excellent (Rs > 1.5 is achievable). | Can provide very high resolution, especially with specialized columns. |
| Analysis Time | Typically 5-30 minutes. | Can be faster, often in the range of 5-20 minutes. |
| Sensitivity (LOD) | High, dependent on the detector (e.g., UV, MS). | Very high, especially with detectors like FID or MS. |
| Instrumentation Cost | Moderate to high. | Moderate to high. |
| Solvent Consumption | Relatively high. | Low (uses carrier gas). |
Table 2: Performance Comparison of NMR Spectroscopy and Chiral Capillary Electrophoresis
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Capillary Electrophoresis (CE) |
| Principle | Formation of diastereomeric species with a chiral solvating or derivatizing agent, leading to distinct NMR signals. | Separation of enantiomers based on their differential migration in an electric field in the presence of a chiral selector. |
| Typical Analytes | Soluble compounds, requires sufficient concentration. | Charged or chargeable analytes. |
| Sample Preparation | Simple dissolution, addition of chiral agent. | Dissolution in a buffer, may require optimization of pH and chiral selector concentration. |
| Resolution | Depends on the chemical shift difference between diastereomers. | Can achieve very high resolution. |
| Analysis Time | Fast for data acquisition (minutes), but may require longer for sample preparation and data processing. | Typically 5-30 minutes. |
| Sensitivity (LOD) | Relatively low compared to chromatographic methods. | High, especially with sensitive detectors. |
| Instrumentation Cost | High. | Moderate. |
| Solvent Consumption | Low. | Very low. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. The following protocols are based on established methods for analogous compounds and can be adapted for this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on the separation of alpha-hydroxy acids.[1]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one derived from amylose or cellulose, is often effective for the separation of acidic compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) is typically necessary to improve peak shape and resolution for carboxylic acids.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) or MS for higher sensitivity and specificity.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. A resolution value (Rs) greater than 1.5 indicates baseline separation.[1]
Chiral Gas Chromatography (GC)
This protocol outlines a general approach for the analysis of chiral carboxylic acids after derivatization.[2][3][4]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
-
Chiral Stationary Phase (CSP): A cyclodextrin-based chiral column, such as one containing a derivatized β- or γ-cyclodextrin, is commonly used.[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is crucial for good separation. For example: initial temperature of 100 °C, hold for 2 minutes, ramp at 5 °C/min to 200 °C, and hold for 5 minutes.
-
Injector and Detector Temperatures: Typically set at 250 °C.
-
Sample Preparation (Derivatization to Methyl Esters): [5]
-
To a sample of the carboxylic acid, add a solution of 14% boron trifluoride in methanol (BF₃-MeOH).
-
Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.
-
After cooling, add water and extract the methyl esters with an organic solvent like hexane or diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate before GC analysis.
-
-
Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomer derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method uses a chiral solvating agent to induce chemical shift differences between enantiomers. The protocol is based on the analysis of mandelic acid.[6][7][8][9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable chiral solvating agent for carboxylic acids, such as (S)-mandelic acid or a derivative, can be used.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆).
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Data Analysis: The enantiomeric ratio is determined by integrating the well-resolved signals corresponding to the two diastereomeric complexes. The chemical shift difference (ΔΔδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination.
Chiral Capillary Electrophoresis (CE)
This protocol is based on the enantioseparation of α-hydroxy acids.[10]
-
Instrumentation: A capillary electrophoresis system with a UV or diode array detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at an optimized pH containing a chiral selector.
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) or macrocyclic antibiotics (e.g., vancomycin) are commonly used for the separation of acidic compounds.[10]
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Temperature: Controlled, for example, at 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Sample Preparation:
-
Dissolve the sample in the BGE or a compatible low-ionic-strength buffer to a concentration of 0.1-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Data Analysis: The enantiomeric ratio is determined from the peak areas in the electropherogram.
Visualizing the Workflow and Method Comparison
Diagrams created using Graphviz help to visualize the experimental processes and the relationships between the different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. weber.hu [weber.hu]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the enantiomers of alpha-hydroxy- and alpha-amino acids in capillary electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Hydroxy-1-cyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Hydroxy-1-cyclopropanecarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, aligning with best practices for laboratory safety and chemical management.
I. Hazard and Safety Overview
This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate safety precautions. The primary hazards associated with this chemical include skin irritation, serious eye irritation, and potential respiratory irritation.[1]
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation.[1] | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation | Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity — Single exposure | May cause respiratory irritation.[1] | P261, P271, P304+P340, P319, P403+P233, P405 |
Data sourced from Safety Data Sheets.
II. Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust formation.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
III. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Drain disposal is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Container Management:
-
Use a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.
-
Ensure the waste container is kept tightly sealed except when adding waste.
-
Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.[2]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Use secondary containment to prevent spills.
-
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water).
-
The first rinseate must be collected and disposed of as hazardous waste.[3]
-
After rinsing, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional policies.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]
-
Follow all local, state, and national regulations for hazardous waste disposal.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid dust generation and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate: Clean the spill area with a suitable solvent and collect all contaminated materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and EHS department in accordance with your institution's policies.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 1-Hydroxy-1-cyclopropanecarboxylic acid
Essential Safety and Handling Guide for 1-Hydroxy-1-cyclopropanecarboxylic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 17994-25-1). Adherence to these protocols is essential for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is a chemical that poses several health risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some safety data sheets also categorize it as a corrosive material that can cause burns upon contact.[4]
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Skin Irrit. 2[1] / Category 1 B[4] | H315: Causes skin irritation / Causes burns[1][4] |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2[1] / Category 1[4] | H319: Causes serious eye irritation / Causes burns[1][4] |
| Specific Target Organ Toxicity (STOT) - Single Exposure | STOT SE 3[1] | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be used for all procedures involving this compound.
| PPE Category | Recommended Equipment and Best Practices |
| Eye and Face Protection | Chemical Safety Goggles: Tight-sealing safety goggles are required to protect against dust and splashes.[5] Face Shield: A face shield worn over goggles is recommended for procedures with a higher risk of splashing or dust generation.[5][6] |
| Skin Protection | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[6] Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.[6] Gloves must be inspected for defects before use and changed immediately if contaminated.[6] Footwear: Fully enclosed shoes are mandatory.[7] |
| Respiratory Protection | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6][8] Respirator: For situations where dust generation is unavoidable or engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Step-by-Step Operational Plan
-
Preparation and Engineering Controls:
-
Designated Area: All manipulations of this compound must be performed in a designated area, such as a chemical fume hood.[6][8]
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly before starting work.
-
Assemble Materials: Gather all necessary equipment, including spatulas, glassware, and clearly labeled waste containers, before handling the chemical.
-
-
Safe Handling Procedure:
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Avoid Dust Formation: Handle the solid carefully to prevent the formation of dust and aerosols.[4]
-
Portioning: When weighing or transferring the powder, do so slowly and close to the work surface to minimize airborne particles.
-
Avoid Contact: Prevent direct contact with skin and eyes.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][8]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and comply with regulations.
-
Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, wipes) must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Chemical Waste: Unused or waste this compound should be treated as hazardous chemical waste.
-
Disposal Method: The compound may be dissolved in a combustible solvent and burned in a licensed chemical incinerator equipped with an afterburner and scrubber.[6] Do not empty into drains or release into the environment.[5] All waste disposal must be conducted in accordance with applicable federal, state, and local environmental regulations.[4][6]
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4] |
| Skin Contact | Take off immediately all contaminated clothing.[4] Wash the affected area with soap and plenty of water.[4] If skin irritation or a rash occurs, seek medical attention. |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If the person is not breathing, provide artificial respiration.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4][5] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[4] |
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C4H6O3 | CID 2733160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. leelinework.com [leelinework.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
